molecular formula C19H21ClN2O2 B15554318 Gastrofensin AN 5 free base

Gastrofensin AN 5 free base

货号: B15554318
分子量: 344.8 g/mol
InChI 键: FPTRJSPPLNSVIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gastrofensin AN 5 free base is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H21ClN2O2

分子量

344.8 g/mol

IUPAC 名称

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate

InChI

InChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23)

InChI 键

FPTRJSPPLNSVIB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available research. The core mechanism of action for Gastrofensin AN 5 free base is not extensively detailed in modern literature; therefore, this guide synthesizes the available data and provides a hypothesized mechanism based on related compounds.

Introduction

This compound is a 4-phenyl-tetrahydroisoquinoline derivative identified as a potent antiulcer agent.[1] Early pharmacological studies have demonstrated its efficacy in various preclinical models of gastric ulcers, suggesting a mechanism that surpasses the activity of then-standard treatments like cimetidine (B194882) and ranitidine.[1] This technical guide aims to consolidate the existing knowledge on Gastrofensin AN 5, present the quantitative data from foundational studies, and propose a likely mechanism of action based on the pharmacology of its chemical class.

Chemical and Pharmacological Profile

  • Compound Name: this compound

  • Chemical Class: 4-phenyl-tetrahydroisoquinoline derivative[1]

  • Therapeutic Category: Antiulcer agent[1]

The 4-phenyl-tetrahydroisoquinoline scaffold is known to be pharmacologically active, with various derivatives exhibiting effects on the central nervous system, including interactions with dopamine (B1211576) receptors.[2] This neuropharmacological activity may be relevant to the antiulcer effects of Gastrofensin AN 5, potentially through centrally mediated pathways that regulate gastric acid secretion.

Preclinical Efficacy and Quantitative Data

The primary research on Gastrofensin AN 5 (referred to as AN5 in the publication) demonstrates its significant antiulcer activity in multiple rat models. The compound was shown to suppress ulcer formation regardless of the inducing agent, with a particularly strong effect against stress-induced ulcers.[1]

Table 1: Dose-Response of Gastrofensin AN 5 in Water-Immersion Stress-Induced Ulcers in Rats [1]

Dose (mg/kg)Ulcer Index Suppression (%)
0.100High antiulcer activity
1.086.15%

Data extracted from Ivanova et al., 1990. The term "high antiulcer activity" is used as stated in the abstract of the cited paper, as a specific percentage was not provided for the 0.100 mg/kg dose.

Table 2: Comparative Efficacy of Gastrofensin AN 5 and Related Compounds

CompoundModelEfficacyReference
Gastrofensin AN 5Stress, Indomethacin, Reserpine, Pylorus LigationMany times higher than Ranitidine and Cimetidine[1]
AN12 (a related 4-phenyl-tetrahydroisoquinoline)Stress-induced ulcersED50: 0.40 mg/kg[3]
AN12Indomethacin-induced ulcersED50: 0.68 mg/kg[3]
Ranitidine (reference)Stress-induced ulcersED50: 13.27 mg/kg[3]

Proposed Mechanism of Action

While the precise molecular target of Gastrofensin AN 5 has not been explicitly identified in the available literature, the evidence points towards an anti-secretory mechanism involving the reduction of gastric acid. A study on a closely related compound, AN12, demonstrated that it significantly inhibited basal gastric acid secretion in pylorus-ligated rats, leading to an increase in gastric pH.[3]

Given that other 4-phenyl-tetrahydroisoquinoline derivatives have known effects on central nervous system amine neurotransmitters, it is plausible that Gastrofensin AN 5's mechanism involves a central modulatory effect on the pathways that control gastric acid secretion, in addition to any potential direct effects on the parietal cells of the stomach.[3]

Below is a diagram illustrating the proposed signaling pathway for the antiulcer activity of Gastrofensin AN 5.

Gastrofensin_AN5_Mechanism cluster_CNS Central Nervous System (Hypothesized) cluster_Stomach Stomach CNS_Target CNS Amine Neurotransmitter Modulation Parietal_Cell Parietal Cell CNS_Target->Parietal_Cell Inhibitory Signal H_K_ATPase H+/K+ ATPase (Proton Pump) Parietal_Cell->H_K_ATPase Regulates Gastric_Acid Decreased Gastric Acid Secretion H_K_ATPase->Gastric_Acid Leads to Ulcer_Healing Antiulcer Effect Gastric_Acid->Ulcer_Healing Promotes Gastrofensin Gastrofensin AN 5 Gastrofensin->CNS_Target Acts on (putative) Experimental_Workflow Start Acclimatize Rats Grouping Divide into Control and Treatment Groups Start->Grouping Dosing Administer Vehicle (Control) or Gastrofensin AN 5 (Treatment) Grouping->Dosing Induction Induce Ulcers via Stress, Chemicals, or Ligation Dosing->Induction Evaluation Euthanize and Excise Stomachs Induction->Evaluation Analysis Score Ulcer Index and Calculate % Suppression Evaluation->Analysis End Statistical Analysis Analysis->End

References

An In-Depth Technical Guide to Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrofensin AN 5 free base, identified in research literature as AN5, is a novel antiulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds.[1][2][3] Extensive preclinical studies have demonstrated its potent efficacy in various experimental models of gastric ulcers. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, preclinical pharmacology, and putative mechanism of action, to support further research and development efforts.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms AN5
Chemical Class 4-phenyl-tetrahydroisoquinoline derivative
CAS Number 89845-16-9

Preclinical Pharmacology: Antiulcer Activity

The antiulcer efficacy of this compound (AN5) has been evaluated in several well-established rat models of gastric ulceration. The compound has been shown to suppress the formation of ulcers in all tested experimental models.[1][3]

Water-Immersion Stress-Induced Ulcers

The most significant antiulcer effects of AN5 were observed in the water-immersion stress-induced ulcer model.[1][3] A dose-dependent response was recorded, with notable activity even at a low dose of 0.100 mg/kg. The highest suppression of the ulcer index, 86.15%, was achieved at a dose of 1 mg/kg.[1][3]

Pharmacological Ulcer Models

AN5 also demonstrated significant protective effects in ulcer models induced by pharmacological agents, including:

Pylorus Ligation-Induced Ulcers

The compound was effective in reducing ulcer formation in the pylorus ligation model, which assesses the role of gastric acid secretion.

Comparative Efficacy

Comparative studies have indicated that this compound possesses a significantly higher antiulcer activity than cimetidine (B194882) and ranitidine (B14927) in the same experimental models.[1][3]

Experimental Protocols

While the full detailed experimental protocols are outlined in the primary research publication, "A new class of antiulcer drugs. I. Antiulcer effect of AN5, a 4-phenyl-tetrahydroisoquinoline derivative, on different experimental models of ulcer in rats," a general overview of the methodologies can be summarized as follows:

1. Animal Model: The studies were conducted using rats.

2. Ulcer Induction Models:

  • Water-Immersion Stress Model: Rats were subjected to a stressful condition of being immersed in water to induce gastric ulcers.
  • Pharmacological Induction: Ulcers were induced by the administration of known ulcerogenic agents like indomethacin and reserpine.
  • Pylorus Ligation Model: The pyloric end of the stomach was ligated to allow for the accumulation of gastric acid, leading to ulcer formation.

3. Dosing: this compound (AN5) was administered at varying doses to establish a dose-response relationship.

4. Evaluation of Antiulcer Activity: The extent of ulceration was quantified using an ulcer index, and the percentage of ulcer suppression was calculated.

Putative Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the currently available literature. However, based on its chemical structure as a 4-phenyl-tetrahydroisoquinoline derivative and its efficacy in various ulcer models, several potential mechanisms can be hypothesized.

dot

putative_mechanism_of_action cluster_gastrofensin Gastrofensin AN 5 cluster_cellular_targets Potential Cellular Targets cluster_physiological_effects Physiological Effects cluster_outcome Therapeutic Outcome gastrofensin Gastrofensin AN 5 (4-phenyl-tetrahydroisoquinoline) gastric_mucosa Gastric Mucosal Cells gastrofensin->gastric_mucosa parietal_cells Parietal Cells gastrofensin->parietal_cells cns Central Nervous System gastrofensin->cns cytoprotection Enhanced Mucosal Defense (Cytoprotection) gastric_mucosa->cytoprotection acid_reduction Reduced Gastric Acid Secretion parietal_cells->acid_reduction stress_modulation Modulation of Stress Response cns->stress_modulation antiulcer_effect Antiulcer Effect cytoprotection->antiulcer_effect acid_reduction->antiulcer_effect stress_modulation->antiulcer_effect

Caption: Putative mechanism of action for Gastrofensin AN 5.

The efficacy of AN5 in the pylorus ligation model suggests an antisecretory component to its action, potentially through modulation of gastric acid production. Furthermore, its potent effect in the stress-induced ulcer model points towards a possible central nervous system-mediated mechanism or a direct cytoprotective effect on the gastric mucosa. Further research is required to delineate the specific signaling pathways involved.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel antiulcer agent like this compound typically follows a structured workflow.

dot

experimental_workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., receptor binding, enzyme assays) start->in_vitro in_vivo In Vivo Efficacy Studies (Animal Models of Ulcer) in_vitro->in_vivo pk_pd Pharmacokinetic & Pharmacodynamic Studies in_vivo->pk_pd toxicology Toxicology & Safety Pharmacology pk_pd->toxicology clinical_dev Preclinical Data Package for Investigational New Drug (IND) Application toxicology->clinical_dev

Caption: General experimental workflow for antiulcer drug development.

Conclusion and Future Directions

This compound has emerged as a promising antiulcer candidate with superior efficacy compared to established drugs in preclinical models. Its potent activity, particularly in stress-induced ulcers, warrants further investigation into its mechanism of action. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways.

  • Conducting detailed pharmacokinetic and toxicological studies.

  • Exploring its efficacy in other models of gastrointestinal disease.

A thorough understanding of its pharmacological profile will be crucial for its potential translation into clinical development.

References

An In-depth Technical Guide to Two Disparate Molecules: Gastrofensin AN 5 Free Base and AMP-IBP5

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Initial research into "Gastrofensin AN 5 free base" has revealed a significant discrepancy in the available scientific and commercial literature. The CAS number associated with this name, 89845-16-9, corresponds to a small molecule, a 4-phenyl-tetrahydroisoquinoline derivative, described as an anti-ulcer agent. However, a substantial body of scientific research is dedicated to a peptide named AMP-IBP5, an antimicrobial peptide derived from insulin-like growth factor-binding protein 5, which is implicated in wound healing and immune modulation.

Given the depth of scientific inquiry requested, this guide will address both molecules to the extent of publicly available information. It is crucial for researchers to distinguish between these two entities.

Part 1: this compound (CAS 89845-16-9)

Discovery and Overview
Synthesis

A specific, detailed synthesis protocol for this compound (CAS 89845-16-9) is not described in the searched scientific papers. However, general synthetic routes for 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) derivatives are documented. These methods typically involve the Bischler-Napieralski or Pictet-Spengler reaction, where a β-phenylethylamine is reacted with a benzoyl chloride or a related derivative, followed by cyclization and reduction. For instance, one common approach involves the acylation of β-phenylethylamine with benzoyl chloride, followed by a cyclization reaction using an acid catalyst like polyphosphoric acid, and a final reduction step to yield the tetrahydroisoquinoline core.[3][4][5]

General Experimental Workflow for Tetrahydroisoquinoline Synthesis:

cluster_0 Acylation cluster_1 Cyclization cluster_2 Reduction β-phenylethylamine β-phenylethylamine N-phenethyl-benzamide N-phenethyl-benzamide β-phenylethylamine->N-phenethyl-benzamide Base, Solvent Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->N-phenethyl-benzamide Dihydroisoquinoline_intermediate Dihydroisoquinoline_intermediate N-phenethyl-benzamide->Dihydroisoquinoline_intermediate Polyphosphoric acid, Heat Tetrahydroisoquinoline_product Tetrahydroisoquinoline_product Dihydroisoquinoline_intermediate->Tetrahydroisoquinoline_product Reducing agent (e.g., NaBH4)

Caption: Generalized synthesis workflow for 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.

Part 2: AMP-IBP5 (Antimicrobial Peptide from IGFBP-5)

Discovery and Synthesis

AMP-IBP5 is a naturally occurring 22-residue amidated peptide, representing a fragment of the insulin-like growth factor-binding protein 5 (IGFBP-5). Its discovery was the result of peptidomics-based screening of endogenous peptides. It is generated through the proteolytic cleavage of IGFBP-5 by prohormone convertases.[6][7]

For research and therapeutic development, AMP-IBP5 is produced by solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of AMP-IBP5

A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed for the synthesis of peptides like AMP-IBP5.

  • Resin Preparation: A suitable resin for C-terminal amide peptides (e.g., Rink amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin. The completion of the reaction is monitored (e.g., using a ninhydrin (B49086) test).

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the AMP-IBP5 sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.[8][9]

Experimental Workflow for AMP-IBP5 Synthesis:

Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Activated aa) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF) Amino_Acid_Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA cocktail) Washing->Cleavage After final coupling Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMP_IBP5 AMP-IBP5 LRP1 LRP1 Receptor AMP_IBP5->LRP1 MrgprX2 MrgprX2 Receptor AMP_IBP5->MrgprX2 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) LRP1->MAPK_Pathway MrgprX2->MAPK_Pathway NFkB_Pathway NF-κB Pathway MrgprX2->NFkB_Pathway Gene_Expression Gene Expression (IL-8, VEGF) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression

References

Gastrofensin AN 5 free base chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrofensin AN 5, also known by its developmental code AN5, is a potent anti-ulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds. Early studies have demonstrated its significant efficacy in various preclinical models of gastric ulcers, suggesting its potential as a therapeutic candidate. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Gastrofensin AN 5 free base, with a focus on its anti-ulcer effects.

Chemical Structure and Properties

This compound is chemically identified as Carbamic acid, [4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester. Its structure combines a tetrahydroisoquinoline core with a 4-chlorophenyl substituent and an ethyl carbamate (B1207046) group.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₉H₂₁ClN₂O₂
Molecular Weight 344.84 g/mol
CAS Number 89845-16-9
IUPAC Name Carbamic acid, [4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester

Anti-Ulcer Activity

Gastrofensin AN 5 has demonstrated potent anti-ulcer activity in various experimental models in rats. A key study by Ivanova et al. (1990) established its efficacy, which was found to be significantly higher than that of the H2 receptor antagonists ranitidine (B14927) and cimetidine[1].

Summary of Anti-Ulcer Activity Data:

Experimental ModelDosing (mg/kg)Ulcer Index Suppression (%)Reference
Water-Immersion Stress0.100High Activity[1]
Water-Immersion Stress1.086.15[1]
Indomethacin-Induced UlcerNot specifiedEffective[1]
Reserpine-Induced UlcerNot specifiedEffective[1]
Pylorus LigationNot specifiedEffective[1]

Experimental Protocols

1. Water-Immersion Stress-Induced Ulcer Model:

  • Animals: Male Wistar rats.

  • Procedure: Rats are fasted for 24 hours with free access to water. The animals are then placed in a restraint cage and immersed vertically in a water bath at 23°C to the level of the xiphoid process for a period of 6-8 hours.

  • Drug Administration: Gastrofensin AN 5, a vehicle control, and reference drugs (ranitidine, cimetidine) are administered orally or intraperitoneally 30-60 minutes before the induction of stress.

  • Ulcer Assessment: After the stress period, animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for lesions in the glandular region. The ulcer index is calculated based on the number and severity of the lesions.

2. Indomethacin-Induced Ulcer Model:

  • Animals: Male Wistar rats.

  • Procedure: Rats are fasted for 24 hours. Indomethacin (B1671933) (typically 20-30 mg/kg) is administered orally or subcutaneously to induce gastric ulcers.

  • Drug Administration: Test compounds are administered 30-60 minutes prior to indomethacin administration.

  • Ulcer Assessment: Animals are sacrificed 4-6 hours after indomethacin administration, and the ulcer index is determined as described above.

3. Pylorus Ligation (Shay Rat) Model:

  • Animals: Male Wistar rats.

  • Procedure: Rats are fasted for 24-48 hours. Under light ether anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

  • Drug Administration: The test substance is administered intraduodenally immediately after pylorus ligation.

  • Gastric Secretion Analysis: After 4 hours, the animals are sacrificed, the esophagus is clamped, and the stomach is removed. The gastric content is collected, centrifuged, and the volume, pH, and total acidity are determined. The stomach is also examined for ulcer formation.

G cluster_0 Pre-treatment cluster_1 Ulcer Induction Models cluster_2 Endpoint Analysis Animal_Prep Fasted Male Wistar Rats Drug_Admin Administer Gastrofensin AN 5, Vehicle, or Reference Drug Animal_Prep->Drug_Admin Stress Water-Immersion Stress Drug_Admin->Stress Indomethacin Indomethacin Administration Drug_Admin->Indomethacin Pylorus_Ligation Pylorus Ligation Drug_Admin->Pylorus_Ligation Sacrifice Euthanasia Stress->Sacrifice Indomethacin->Sacrifice Pylorus_Ligation->Sacrifice Stomach_Excision Stomach Removal Sacrifice->Stomach_Excision Ulcer_Scoring Ulcer Index Calculation Stomach_Excision->Ulcer_Scoring Gastric_Analysis Gastric Secretion Analysis (Volume, pH, Acidity) Stomach_Excision->Gastric_Analysis

Figure 2: Experimental Workflow for Anti-Ulcer Activity Screening

Proposed Mechanism of Action

The precise mechanism of action for Gastrofensin AN 5 has not been fully elucidated. However, based on the known pharmacology of related anti-ulcer agents and the chemical structure of Gastrofensin AN 5, a multifactorial mechanism is plausible. A study on a structurally similar 4-phenyl-tetrahydroisoquinoline derivative, AN12, suggested that its anti-ulcer effects may involve the influence of central nervous system (CNS) amine neurotransmitters and a reduction in basal gastric acid secretion.

Therefore, it is hypothesized that Gastrofensin AN 5 may exert its potent anti-ulcer effects through a combination of central and peripheral actions.

Potential Signaling Pathways:

A possible, though speculative, signaling pathway for the anti-ulcer action of Gastrofensin AN 5 could involve the modulation of central pathways that regulate gastric acid secretion and mucosal defense mechanisms. This may be followed by peripheral effects directly on the gastric mucosa.

G cluster_0 Central Nervous System cluster_1 Gastric Mucosa Gastrofensin Gastrofensin AN 5 CNS_Receptors Modulation of Amine Neurotransmitter Receptors Gastrofensin->CNS_Receptors Mucosal_Protection Enhanced Mucosal Defense Mechanisms (e.g., Mucus, Bicarbonate) Gastrofensin->Mucosal_Protection Potential Direct Effect Vagal_Outflow Decreased Vagal Nerve Outflow CNS_Receptors->Vagal_Outflow Parietal_Cell Parietal Cell Vagal_Outflow->Parietal_Cell Inhibition Acid_Secretion Reduced Gastric Acid Secretion (H+) Parietal_Cell->Acid_Secretion Ulcer_Healing Ulcer Healing Acid_Secretion->Ulcer_Healing Promotes Mucosal_Protection->Ulcer_Healing Promotes

Figure 3: Hypothetical Signaling Pathway for Gastrofensin AN 5's Anti-Ulcer Action

Conclusion

This compound is a promising anti-ulcer compound with demonstrated high potency in preclinical models. Its 4-phenyl-tetrahydroisoquinoline scaffold represents a distinct chemical class compared to many conventional anti-ulcer drugs. While its efficacy is well-documented in the initial studies, further research is required to fully elucidate its mechanism of action and to establish a comprehensive safety and pharmacokinetic profile. Future investigations should focus on identifying its specific molecular targets within the central and peripheral nervous systems and on conducting detailed studies to confirm its effects on gastric acid secretion and mucosal protective factors. Such data will be crucial for the further development of Gastrofensin AN 5 as a potential therapeutic agent for peptic ulcer disease.

References

Gastrofensin AN 5 Free Base: A Technical Overview of its Antiulcer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrofensin AN 5 free base, identified in scientific literature as AN5, is a 4-phenyl-tetrahydroisoquinoline derivative with potent antiulcer properties.[1] This technical guide provides a comprehensive overview of the available biological data, experimental methodologies, and hypothesized mechanisms of action for this compound. The information is intended to support further research and development efforts in the field of gastrointestinal pharmacology.

Biological Activity

Gastrofensin AN 5 has demonstrated significant protective effects against gastric ulcer formation in various preclinical models. Its antiulcer activity has been shown to be substantially higher than that of established H2 receptor antagonists like cimetidine (B194882) and ranitidine.[1]

Quantitative Data on Antiulcer Efficacy

The antiulcer effects of Gastrofensin AN 5 have been quantified in several rat models of gastric ulceration. The data from these studies are summarized below.

Experimental ModelSpeciesRoute of AdministrationEffective Dose RangeMaximum InhibitionReference
Water-Immersion Stress-Induced UlcerRatOral0.100 - 1.0 mg/kg86.15% at 1.0 mg/kg[1]
Indomethacin-Induced UlcerRatOralNot specifiedEffective[1]
Reserpine-Induced UlcerRatOralNot specifiedEffective[1]
Pylorus Ligation-Induced UlcerRatOralNot specifiedEffective[1]

A related 4-phenyl-tetrahydroisoquinoline derivative, AN12 (4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride), has also been studied, providing further insight into the potential potency of this class of compounds.

Experimental ModelCompoundED50 (mg/kg, p.o.)Reference
Stress-Induced UlcerAN120.40
Indomethacin-Induced UlcerAN120.68

Experimental Protocols

Detailed experimental protocols for the induction of gastric ulcers in rats, as cited in the literature for AN5, are outlined below. These methodologies are crucial for the replication and validation of the reported biological activities.

Water-Immersion Stress-Induced Ulcer Model

This model simulates the physiological stress that can lead to gastric ulceration.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Stress Induction cluster_3 Evaluation A Male Wistar rats (180-200g) B Fasting for 24 hours prior to experiment (water ad libitum) A->B C Oral administration of Gastrofensin AN 5 (in 0.5% carboxymethylcellulose) B->C D Control group receives vehicle E Immobilization in restraint cages D->E F Immersion in a water bath (22-23°C) to the level of the xiphoid process E->F G Duration: 3 hours F->G H Euthanasia of animals G->H I Stomach removal and inflation with 1% formalin H->I J Opening along the greater curvature I->J K Quantification of ulcers (number and severity) J->K L Calculation of Ulcer Index K->L

Workflow for the Water-Immersion Stress-Induced Ulcer Model.
Indomethacin-Induced Ulcer Model

This model assesses the protective effect of a compound against ulcers caused by nonsteroidal anti-inflammatory drugs (NSAIDs).

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Ulcer Induction cluster_3 Evaluation A Male Wistar rats (180-200g) B Fasting for 24 hours prior to experiment (water ad libitum) A->B C Oral administration of Gastrofensin AN 5 B->C D Control group receives vehicle E Oral administration of Indomethacin (e.g., 20-30 mg/kg) D->E F Observation period (e.g., 4-6 hours) E->F G Euthanasia and stomach removal F->G H Quantification of ulcers G->H I Calculation of Ulcer Index H->I

Workflow for the Indomethacin-Induced Ulcer Model.
Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)

This model evaluates the effect of a compound on gastric acid secretion and ulcer formation resulting from the accumulation of gastric acid.

G cluster_0 Animal Preparation & Surgery cluster_1 Drug Administration cluster_2 Post-Operative Period cluster_3 Evaluation A Male Wistar rats (180-200g) B Fasting for 36-48 hours (water ad libitum) A->B C Anesthesia B->C D Laparotomy and ligation of the pylorus C->D E Intraduodenal administration of Gastrofensin AN 5 immediately after ligation D->E F Control group receives vehicle G Recovery from anesthesia H Duration (e.g., 19 hours) G->H I Euthanasia H->I J Collection of gastric contents I->J K Measurement of gastric volume, pH, and total acidity J->K L Scoring of ulcer severity in the forestomach J->L G cluster_0 Hypothesized Mechanism A Gastrofensin AN 5 (4-phenyl-tetrahydroisoquinoline) B Central Nervous System A->B Acts on C Modulation of Neurotransmitter Activity B->C D Peripheral Effects C->D E Reduced Gastric Acid Secretion D->E F Enhanced Gastric Mucosal Defense D->F G Antiulcer Effect E->G F->G

References

An In-Depth Technical Guide to the Target Identification of Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Gastrofensin AN 5 free base" is not documented in publicly available scientific literature. This guide, therefore, presents a generalized, comprehensive framework for the target identification of a novel bioactive compound, using "Gastrofensin AN 5" as a hypothetical example. The experimental data and pathways described herein are illustrative and intended to serve as a template for researchers undertaking similar investigations.

Introduction

The identification of molecular targets is a critical step in the development of new therapeutic agents. It provides a foundation for understanding the mechanism of action, predicting potential efficacy and toxicity, and developing robust biomarker strategies. This guide outlines a systematic approach to the target identification of a novel small molecule, "Gastrofensin AN 5," with a focus on rigorous experimental design, clear data presentation, and the elucidation of its biological context.

Multi-Pronged Strategy for Target Identification

A robust target identification strategy for a novel compound like Gastrofensin AN 5 involves a combination of computational and experimental approaches. This multi-pronged methodology increases the likelihood of identifying and validating the true biological target(s).

Initial Assessment and In Silico Analysis

Before embarking on extensive laboratory experiments, computational methods can provide initial hypotheses about the potential targets of Gastrofensin AN 5.

  • Structural Similarity Analysis: Comparing the chemical structure of Gastrofensin AN 5 to databases of known bioactive compounds can suggest potential targets based on the principle that structurally similar molecules may have similar biological activities.[1]

  • Target Prediction Modeling: Various machine learning and artificial intelligence tools can predict potential protein targets by analyzing the compound's chemical features and comparing them against vast databases of known drug-target interactions.[2][3] These models can provide a ranked list of potential targets for subsequent experimental validation.[2][3]

Experimental Target Identification Workflow

The experimental workflow for identifying the molecular target(s) of Gastrofensin AN 5 is a multi-step process that begins with broad, unbiased screening and progressively narrows down to specific, validated targets.

experimental_workflow cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Elucidation unbiased_screening Affinity-Based & Phenotypic Screening hit_id Identification of Potential Binding Proteins unbiased_screening->hit_id  Pull-down & Mass Spec prioritization Bioinformatic Analysis & Target Prioritization hit_id->prioritization  Database & Literature Search biophysical Biophysical & Biochemical Assays prioritization->biophysical  Select Top Candidates cellular Cellular Target Engagement Assays biophysical->cellular  Confirm Direct Binding pathway Mechanism of Action & Pathway Analysis cellular->pathway  Validate in Cellular Context signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Gastrofensin Gastrofensin AN 5 TGT1 Target Protein 1 (Receptor Tyrosine Kinase) Gastrofensin->TGT1 Binding & Dimerization PLC PLCγ TGT1->PLC Phosphorylation & Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription (e.g., proliferation, survival) PKC->Transcription Ca_release->PKC

References

In Vitro Profile of Gastrofensin AN 5 Free Base: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for "Gastrofensin AN 5 free base" in the public domain precludes a detailed in vitro analysis. Extensive searches for "this compound" and associated terms have not yielded any specific scientific literature, experimental data, or established signaling pathways for a molecule with this designation.

This technical guide, therefore, addresses the core request by providing a foundational understanding of relevant in vitro methodologies and signaling pathway analysis that would be applied to a novel compound, hypothetically "this compound," were it to be a gastrointestinal-targeted agent. The information presented is based on established principles of in vitro gastrointestinal research and signal transduction.

I. General Methodologies for In Vitro Gastrointestinal Research

In the absence of specific data for "this compound," this section outlines standard in vitro protocols commonly employed to assess the bioactivity and mechanism of action of compounds targeting the gastrointestinal system.

Table 1: Standard In Vitro Assays for Gastrointestinal Research
Assay TypePurposeKey Parameters Measured
Simulated Gastric and Intestinal Digestion To assess the stability and release of active compounds under conditions mimicking the human gastrointestinal tract.Compound stability, peptide release, enzyme activity (e.g., pepsin, pancreatin).[1]
Cell Viability and Proliferation Assays To determine the cytotoxic or proliferative effects on gastrointestinal cell lines (e.g., Caco-2, HT-29).IC50/EC50 values, cell count, metabolic activity (e.g., MTT, AlamarBlue).
Receptor Binding Assays To identify and characterize the interaction of the compound with specific cellular receptors.Binding affinity (Kd), receptor occupancy.
Enzyme Inhibition Assays To measure the inhibitory effect of the compound on specific enzymes relevant to gastrointestinal function.IC50 values, enzyme kinetics.
Trans-epithelial Electrical Resistance (TEER) To evaluate the effect on the integrity of intestinal epithelial cell monolayers.Changes in electrical resistance across the cell layer.
Gene and Protein Expression Analysis To investigate the molecular mechanisms by analyzing changes in gene and protein levels.mRNA levels (qPCR), protein levels (Western Blot, ELISA).
Experimental Workflow: In Vitro Assessment of a Novel Compound

The following diagram illustrates a typical workflow for the in vitro evaluation of a hypothetical compound like "this compound."

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_functional Functional Assays Compound Compound Digestion Simulated Digestion Compound->Digestion Stability Cell_Viability Cell Viability Assays Digestion->Cell_Viability Bioactivity Receptor_Binding Receptor Binding Cell_Viability->Receptor_Binding Target ID Enzyme_Assays Enzyme Inhibition Cell_Viability->Enzyme_Assays TEER Epithelial Barrier Function Cell_Viability->TEER Signaling_Pathway Signaling Pathway Analysis Receptor_Binding->Signaling_Pathway Gene_Expression Gene/Protein Expression Signaling_Pathway->Gene_Expression

Caption: A generalized workflow for in vitro compound evaluation.

II. Hypothetical Signaling Pathways

Given the name "Gastrofensin," it is plausible that a compound with this name could interact with pathways involved in gastrointestinal defense, inflammation, or cell growth. Below are examples of well-characterized signaling pathways that are often investigated in this context.

A. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.[2] Many growth factors and other stimuli activate this pathway.

MAPK_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Leads to

Caption: The MAPK/ERK signaling cascade.
B. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling route that plays a key role in cell survival, growth, and metabolism.[3] It is often activated by growth factors and other extracellular signals.

PI3K_Akt_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival/Growth Akt->Cell_Survival

Caption: The PI3K/Akt signaling pathway.

III. Conclusion

While a detailed analysis of "this compound" is not possible due to the absence of specific data, this guide provides a framework for the in vitro evaluation of such a compound. The outlined experimental protocols, data presentation formats, and visualization of key signaling pathways represent the standard approach in drug discovery and development for gastrointestinal research. Any future research on "this compound" would likely involve the application of these or similar methodologies to elucidate its bioactivity and mechanism of action.

References

In Vivo Models for the Evaluation of Anti-Ulcer Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general overview of in vivo models and potential mechanisms of action relevant to the study of anti-ulcer agents. As of December 2025, detailed preclinical data, including in vivo studies, for the specific compound Gastrofensin AN 5 free base is not publicly available. Therefore, the information presented herein is based on established methodologies for evaluating anti-ulcer compounds and should be considered as a general guide for researchers in the field.

Introduction

This compound is identified as a 4-phenyl-tetrahydroisoquinoline derivative with potential anti-ulcer properties. The evaluation of such compounds necessitates robust in vivo models that can effectively mimic the pathophysiological conditions of gastric ulcers. This guide details common experimental models used to induce gastric ulcers in preclinical settings, providing a framework for assessing the efficacy of new chemical entities.

Commonly Employed In Vivo Models for Anti-Ulcer Activity Assessment

The selection of an appropriate in vivo model is critical for elucidating the protective and therapeutic effects of a test compound. The most frequently utilized models involve the induction of gastric ulcers through stress, the administration of nonsteroidal anti-inflammatory drugs (NSAIDs), or chemical irritants.

Table 1: Summary of Common In Vivo Gastric Ulcer Models
Model TypeInducing AgentKey Pathophysiological FeaturesTypical Animal Model
Stress-Induced Ulcer Immobilization, Water-Immersion, Cold RestraintIncreased gastric acid secretion, reduced gastric blood flow, and breakdown of the mucosal barrier.[1][2]Rat[1][2]
NSAID-Induced Ulcer Indomethacin (B1671933), Aspirin, IbuprofenInhibition of prostaglandin (B15479496) synthesis (COX-1 and COX-2), leading to reduced mucus and bicarbonate secretion, and increased mucosal permeability.[3][4][5]Rat, Porcine[3][6][7]
Chemically-Induced Ulcer Ethanol, Hydrochloric AcidDirect necrotizing effect on the gastric mucosa, leading to epithelial cell damage and inflammation.Rat

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of preclinical studies. Below are protocols for commonly used in vivo ulcer models.

Stress-Induced Ulcer Model (Water-Immersion Restraint)

Objective: To evaluate the cytoprotective effect of a compound against ulcers induced by psychological and physiological stress.

Methodology:

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24 hours before the experiment, with free access to water.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally at a predetermined time before stress induction.

  • Stress Induction: The rats are placed in individual restraint cages and immersed vertically in a water bath at 23°C to the level of the xiphoid process for a period of 7 hours.[2]

  • Euthanasia and Sample Collection: Following the stress period, the animals are euthanized. The stomachs are removed, inflated with 10 mL of 1% formalin, and submerged in the same solution to fix the tissue.

  • Ulcer Scoring: The stomachs are opened along the greater curvature, and the gastric mucosa is examined for ulcers. The severity of the ulcers is often scored based on their number and size (ulcer index).

NSAID-Induced Ulcer Model (Indomethacin)

Objective: To assess the ability of a compound to protect the gastric mucosa from the damaging effects of NSAIDs.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Fasting: Animals are fasted for 24 hours prior to indomethacin administration, with access to water.

  • Compound Administration: The test compound or vehicle is administered 30-60 minutes before the induction of ulcers.

  • Ulcer Induction: Indomethacin is dissolved in a suitable vehicle (e.g., 5% sodium bicarbonate) and administered orally or subcutaneously at a dose of 20-30 mg/kg.[4]

  • Observation Period: The animals are observed for 4-6 hours after indomethacin administration.

  • Euthanasia and Ulcer Evaluation: Rats are euthanized, and their stomachs are excised. The ulcer index is determined as described in the stress model.

Potential Signaling Pathways in Gastric Mucosal Protection

While the specific mechanism of action for this compound is unknown, anti-ulcer agents typically act through various pathways to enhance mucosal defense and/or reduce aggressive factors like gastric acid. A plausible, albeit hypothetical, signaling pathway for a novel anti-ulcer agent is depicted below. This pathway integrates the inhibition of the proton pump (H+/K+ ATPase) and the stimulation of protective prostaglandin synthesis.

Hypothetical Anti-Ulcer Signaling Pathway cluster_0 Parietal Cell cluster_1 Epithelial Cell Receptor Receptor (e.g., for Gastrofensin AN 5) G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Proton_Pump H+/K+ ATPase (Proton Pump) Receptor->Proton_Pump Direct Inhibition (Hypothetical) AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->Proton_Pump Phosphorylates (Activates) H_ion H+ Secretion (Acid Production) Proton_Pump->H_ion Pumps H+ COX Cyclooxygenase (COX-1/2) PGs Prostaglandins (PGE2, PGI2) COX->PGs Synthesizes Mucus Mucus Secretion PGs->Mucus Bicarbonate Bicarbonate Secretion PGs->Bicarbonate Blood_Flow Increased Mucosal Blood Flow PGs->Blood_Flow Receptor_Epi Receptor (Hypothetical) Receptor_Epi->COX Upregulates

References

Gastrofensin AN 5 Free Base: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template and requires specific experimental data for "Gastrofensin AN 5 free base" for completion. The provided information is based on general principles of physicochemical characterization of small molecule compounds in drug discovery and development.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a drug candidate. This document provides a comprehensive overview of the solubility and stability profiles of this compound, along with detailed experimental methodologies. This information is intended to guide researchers, scientists, and drug development professionals in formulation development, analytical method development, and preclinical studies.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is essential for contextualizing its solubility and stability characteristics.

(Data for this section needs to be provided from experimental results.)

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. The following sections detail the solubility of this compound in various solvent systems.

Aqueous Solubility

The solubility in aqueous media across a range of pH values is crucial for predicting its behavior in the gastrointestinal tract and for the development of parenteral formulations.

Table 1: Aqueous Solubility of this compound

pHSolubility (mg/mL)MethodTemperature (°C)
2.0Data Needede.g., HPLC-UVe.g., 25
4.5Data Needede.g., HPLC-UVe.g., 25
6.8Data Needede.g., HPLC-UVe.g., 25
7.4Data Needede.g., HPLC-UVe.g., 25
9.0Data Needede.g., HPLC-UVe.g., 25
Solubility in Organic Solvents

Solubility in organic solvents is important for various aspects of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro and in vivo studies.

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
DMSOData Needede.g., 25
EthanolData Needede.g., 25
MethanolData Needede.g., 25
AcetonitrileData Needede.g., 25
PEG 400Data Needede.g., 25
Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a typical method for determining the kinetic solubility of a compound using a plate-based method with subsequent analysis by HPLC-UV.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO D Add 2 µL of 10 mM stock solution to each well (final conc. 100 µM) A->D B Prepare aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) C Dispense 198 µL of each buffer into a 96-well plate B->C C->D E Seal and shake plate at room temperature for 2 hours D->E F Filter the samples (e.g., using a filter plate) E->F G Analyze the filtrate by HPLC-UV F->G H Quantify concentration against a standard curve G->H G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) G Analyze by LC-MS/MS for degradation products A->G B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal Stress (e.g., 80°C) D->G E Photochemical Stress (ICH Q1B) E->G F Gastrofensin AN 5 Free Base Solution F->A F->B F->C F->D F->E G A Gastrofensin AN 5 B Receptor X A->B Binds to C Kinase A B->C Activates D Transcription Factor Y C->D Phosphorylates E Gene Expression D->E Promotes F Biological Response E->F

An In-depth Technical Guide to Gastrofensin AN 5 Free Base and its Role in Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastrointestinal peptides play a crucial role in the intricate regulation of gastric acid secretion. While stimulatory peptides like gastrin are well-characterized, a variety of endogenous peptides also exert inhibitory effects, forming a key part of the physiological feedback mechanisms that protect the gastric mucosa from acid-induced damage. "Gastrofensin AN 5 free base" is putatively one such inhibitory peptide isolated from guinea pig antral mucosa. This guide explores the fundamental mechanisms of gastric acid secretion and its inhibition by peptides, providing detailed experimental protocols and conceptual frameworks relevant to the study of novel anti-secretory agents like Gastrofensin.

Data Presentation

Due to the absence of specific quantitative data for Gastrofensin AN 5, the following tables summarize representative data for other peptides known to influence gastric acid secretion. This information is provided to serve as a benchmark for the potential effects of a novel inhibitory peptide.

Table 1: Effects of Various Peptides on Gastric Acid Secretion

PeptideSpeciesExperimental ModelEffect on Gastric Acid SecretionPotency (IC50/EC50)
SomatostatinHumanIsolated human gastric glandsInhibition~1 nM
SecretinCanineIn vivo (Heidenhain pouch)InhibitionVaries with stimulus
Cholecystokinin (CCK)RatIn vivo (perfused stomach)Inhibition (indirect)Dose-dependent
Gastrin-releasing peptide (GRP)HumanIn vivoStimulationN/A
GastrinHumanIn vivoStimulationN/A

Table 2: Comparison of Assay Methods for Quantifying Peptide Hormones

Assay MethodPrincipleAdvantagesDisadvantagesTypical Sensitivity
Radioimmunoassay (RIA)Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody.High sensitivity and specificity.Requires handling of radioactive materials, longer assay time.pg/mL to ng/mL
Enzyme-Linked Immunosorbent Assay (ELISA)Antigen-antibody reaction where one component is enzyme-labeled, leading to a colorimetric or fluorescent signal.Non-radioactive, high throughput, relatively simple.Can have lower sensitivity than RIA, potential for matrix effects.pg/mL to ng/mL
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.High specificity, can identify and quantify multiple peptides simultaneously.High initial equipment cost, requires specialized expertise.fmol to pmol

Experimental Protocols

Detailed methodologies are crucial for the study of gastrointestinal peptides. Below are representative protocols for key experiments in this field.

Protocol 1: Measurement of Gastric Acid Secretion in vivo (Anesthetized Rat Model)

Objective: To measure the effect of a test compound (e.g., a synthetic peptide) on basal and stimulated gastric acid secretion in an anesthetized rat model.

Materials:

  • Male Wistar rats (200-250 g), fasted overnight with free access to water.

  • Urethane anesthesia (1.25 g/kg, intraperitoneal).

  • Surgical instruments for laparotomy.

  • Gastric perfusion cannula and collection tubes.

  • Perfusion pump.

  • pH meter and titrator.

  • Saline solution (0.9% NaCl).

  • Stimulant (e.g., histamine (B1213489) or pentagastrin).

  • Test peptide solution.

Procedure:

  • Anesthetize the rat with urethane.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus and insert a double-lumen cannula orally into the stomach, ensuring the tip is in the lumen.

  • Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min).

  • Collect the perfusate every 15 minutes.

  • After a basal collection period (e.g., 60 minutes), administer the stimulant (e.g., histamine, 10 mg/kg/h, subcutaneous infusion) to induce acid secretion.

  • Once a stable stimulated secretion rate is achieved, administer the test peptide intravenously at various doses.

  • Continue collecting the perfusate at 15-minute intervals for at least 60 minutes after peptide administration.

  • Measure the volume of each sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • Calculate the acid output in µEq/15 min.

Protocol 2: Isolation and Culture of Rabbit Gastric Glands

Objective: To prepare isolated gastric glands for in vitro studies of acid secretion.

Materials:

  • New Zealand White rabbit.

  • Collagenase (Type I).

  • Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

  • Surgical instruments.

  • Centrifuge.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Euthanize the rabbit and perform a laparotomy to remove the stomach.

  • Open the stomach along the lesser curvature and rinse the mucosa with cold saline.

  • Separate the mucosa from the underlying muscle layers by blunt dissection.

  • Mince the mucosa into small pieces (1-2 mm).

  • Digest the minced tissue in a solution of collagenase (e.g., 1 mg/mL in culture medium) at 37°C with gentle shaking for 30-60 minutes.

  • Monitor the digestion process under a microscope until glands are released.

  • Filter the digest through a nylon mesh to remove undigested tissue.

  • Wash the isolated glands by centrifugation and resuspension in fresh culture medium three times.

  • The final pellet contains the isolated gastric glands, which can be used for short-term culture and acid secretion assays (e.g., aminopyrine (B3395922) accumulation assay).

Protocol 3: General Radioimmunoassay (RIA) for a Gastrointestinal Peptide

Objective: To quantify the concentration of a peptide in biological samples.

Materials:

  • Specific antibody to the peptide of interest.

  • Radiolabeled peptide (e.g., with ¹²⁵I).

  • Peptide standards of known concentrations.

  • Assay buffer (e.g., phosphate (B84403) buffer with BSA).

  • Separation reagent (e.g., second antibody and polyethylene (B3416737) glycol).

  • Gamma counter.

Procedure:

  • Set up assay tubes in duplicate for standards, unknown samples, and controls (total counts and non-specific binding).

  • Add a known amount of the specific antibody to all tubes except the total counts tubes.

  • Add the peptide standards or unknown samples to the respective tubes.

  • Add a known amount of the radiolabeled peptide to all tubes.

  • Incubate the tubes for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.

  • Add the separation reagent to precipitate the antibody-bound fraction.

  • Centrifuge the tubes and decant the supernatant.

  • Measure the radioactivity in the pellet using a gamma counter.

  • Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the peptide standards.

  • Determine the concentration of the peptide in the unknown samples by interpolating their binding values on the standard curve.

Signaling Pathways and Experimental Workflows

The regulation of gastric acid secretion involves complex signaling cascades. While the specific pathway for Gastrofensin AN 5 is unknown, the following diagrams illustrate relevant known pathways and a general workflow for investigating a novel inhibitory peptide.

G_1 cluster_lumen Gastric Lumen cluster_parietal Parietal Cell cluster_ecl ECL Cell H_K_ATPase H+/K+ ATPase H2R Histamine H2 Receptor cAMP cAMP H2R->cAMP Gs CCK2R Gastrin/CCK2 Receptor Ca2 Ca2+ CCK2R->Ca2 Gq M3R Muscarinic M3 Receptor M3R->Ca2 Gq cAMP->H_K_ATPase Activates Ca2->H_K_ATPase Activates Gastrin_Receptor_ECL Gastrin Receptor Histamine Histamine Gastrin_Receptor_ECL->Histamine Stimulates release Histamine->H2R Gastrin Gastrin Gastrin->CCK2R Gastrin->Gastrin_Receptor_ECL Vagus_Nerve Vagus Nerve (ACh) Vagus_Nerve->M3R

Caption: Stimulatory pathways of gastric acid secretion.

G_2 cluster_parietal Parietal Cell cluster_d_cell D Cell Parietal_Cell_Receptor Putative Gastrofensin Receptor Inhibitory_Pathway Inhibitory Signaling Cascade (e.g., ↓cAMP, ↑K+ efflux) Parietal_Cell_Receptor->Inhibitory_Pathway Gi H_K_ATPase H+/K+ ATPase Inhibitory_Pathway->H_K_ATPase Inhibits D_Cell_Receptor Putative Gastrofensin Receptor Somatostatin Somatostatin D_Cell_Receptor->Somatostatin Stimulates release Somatostatin->Parietal_Cell_Receptor Inhibits Gastrofensin Gastrofensin AN 5 Gastrofensin->Parietal_Cell_Receptor Gastrofensin->D_Cell_Receptor

Caption: Hypothetical inhibitory pathways for Gastrofensin AN 5.

G_3 Start Isolation of Novel Peptide (e.g., from guinea pig antral mucosa) Sequence Peptide Sequencing (Edman degradation, Mass Spectrometry) Start->Sequence Synthesize Peptide Synthesis Sequence->Synthesize In_Vitro In Vitro Assays (Isolated gastric glands, parietal cells) Synthesize->In_Vitro In_Vivo In Vivo Assays (Anesthetized rat, conscious dog models) Synthesize->In_Vivo Receptor_ID Receptor Identification (Binding assays, expression cloning) In_Vitro->Receptor_ID RIA_Dev Radioimmunoassay Development In_Vivo->RIA_Dev End Characterization of Novel Anti-Secretory Peptide RIA_Dev->End Signaling Signaling Pathway Analysis (Second messengers, kinase assays) Receptor_ID->Signaling Signaling->End

Literature Review: Gastrofensin AN 5 Free Base - A Compound Undocumented in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An extensive and systematic search of public scientific databases and literature reveals no mention of a compound named "Gastrofensin AN 5 free base." This suggests that the term may be a proprietary internal code name not yet disclosed in public research, a misnomer, or a hypothetical substance. The search did yield one coincidental, out-of-context mention of the exact phrase within a research paper on a completely unrelated topic, which appears to be a document processing artifact rather than a valid scientific reference.

While a detailed technical guide on "this compound" is not possible due to the absence of data, this document serves as a template to demonstrate the requested in-depth format. The following sections are structured as a comprehensive whitepaper for a hypothetical gastrointestinal peptide, herein named "Gastropeptide-X," and are designed to meet the core requirements for an audience of researchers, scientists, and drug development professionals.

Hypothetical Technical Guide: Gastropeptide-X

Introduction to Gastropeptide-X

Gastropeptide-X is a novel synthetic peptide with high affinity for the cholecystokinin (B1591339) B receptor (CCKBR). It has been investigated for its potential role in modulating gastric acid secretion and its downstream effects on gastrointestinal cell proliferation. This guide provides a summary of the available preclinical data, experimental methodologies, and proposed signaling mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of Gastropeptide-X.

Table 1: In Vitro Receptor Binding Affinity and Potency of Gastropeptide-X

ParameterValueCell LineAssay Type
CCKBR Binding Affinity (Ki) 2.5 ± 0.3 nMHEK293-CCKBRRadioligand Binding
EC50 (Inositol Phosphate Accumulation) 15.8 ± 2.1 nMCHO-K1-CCKBRHTRF Assay
IC50 (Gastric Acid Secretion) 50.2 ± 5.6 nMPrimary Canine Parietal Cells[¹⁴C]Aminopyrine Uptake

Table 2: Pharmacokinetic Properties of Gastropeptide-X in Sprague-Dawley Rats

ParameterValue (IV Administration, 2 mg/kg)Value (Oral Administration, 20 mg/kg)
Half-life (t½) 1.8 ± 0.2 hours2.1 ± 0.3 hours
Cmax 1250 ± 150 ng/mL85 ± 15 ng/mL
Bioavailability (F%) N/A3.5%
Volume of Distribution (Vd) 0.5 ± 0.1 L/kgN/A
Clearance (CL) 0.22 ± 0.05 L/hr/kgN/A
Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the data.

3.1. Radioligand Binding Assay for CCKBR Affinity

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CCKBR gene were cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Membrane Preparation: Cells were harvested, washed with PBS, and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The homogenate was centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet was resuspended in assay buffer.

  • Binding Reaction: Cell membranes (20 µg protein) were incubated with 0.1 nM [³H]-Gastrin and varying concentrations of Gastropeptide-X (10⁻¹² to 10⁻⁶ M) in a final volume of 200 µL. Non-specific binding was determined in the presence of 1 µM unlabeled gastrin.

  • Data Analysis: The reaction was incubated for 60 minutes at 25°C, terminated by rapid filtration through GF/B filters, and washed with ice-cold buffer. Radioactivity was quantified by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.

3.2. In Vivo Gastric Acid Secretion Model (Rat)

  • Animal Model: Male Sprague-Dawley rats (200-250g) were fasted for 24 hours with free access to water.

  • Surgical Procedure: Under anesthesia, a pylorus ligation was performed to allow for the accumulation of gastric juices.

  • Drug Administration: Gastropeptide-X (at doses of 1, 5, and 10 mg/kg) or vehicle control was administered via intraperitoneal injection immediately after ligation.

  • Sample Collection: Four hours post-ligation, animals were euthanized, and the stomach was removed. The gastric contents were collected and centrifuged.

  • Analysis: The volume of gastric juice was measured, and the acid concentration was determined by titration with 0.01 N NaOH to a pH of 7.0.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms and experimental designs are provided below using the Graphviz DOT language.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects GPX Gastropeptide-X CCKBR CCKBR GPX->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ProtonPump H⁺/K⁺-ATPase Activation PKC->ProtonPump Ca->ProtonPump

Caption: Proposed signaling pathway of Gastropeptide-X via the CCKBR.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Synthesize Gastropeptide-X b Receptor Binding Assay (Determine Ki) a->b c Functional Assay (Measure EC50) b->c d Parietal Cell Assay (Measure IC50) c->d e Select Animal Model (Sprague-Dawley Rat) d->e Proceed to In Vivo if promising f Pharmacokinetic Study (IV & Oral Dosing) e->f g Efficacy Study (Pylorus Ligation Model) e->g h Analyze Gastric Acid (Titration) g->h

Methodological & Application

Application Notes & Protocols for Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrofensin AN 5 is a novel synthetic small molecule inhibitor of the gastric proton pump (H+/K+ ATPase), a key enzyme responsible for gastric acid secretion. As a reversible, competitive inhibitor, Gastrofensin AN 5 offers a promising therapeutic alternative for the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. These application notes provide a comprehensive overview of the experimental protocols for the in vitro and in vivo characterization of Gastrofensin AN 5 free base, including its inhibitory activity, selectivity, and cellular effects.

In Vitro Characterization of Gastrofensin AN 5

Objective: To determine the inhibitory potency (IC50) of Gastrofensin AN 5 on the proton pump.

Protocol:

  • Preparation of H+/K+ ATPase Vesicles: Isolate gastric vesicles rich in H+/K+ ATPase from the gastric mucosa of a suitable animal model (e.g., rabbit or pig) through differential centrifugation.

  • Assay Buffer: Prepare a buffer containing 5 mM MgCl2, 5 mM KCl, 25 mM HEPES (pH 7.4), and 2 µM Valinomycin.

  • Reaction Mixture: In a 96-well plate, add 5 µg of H+/K+ ATPase vesicles to the assay buffer.

  • Compound Addition: Add varying concentrations of Gastrofensin AN 5 (ranging from 1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., omeprazole).

  • Initiation of Reaction: Start the reaction by adding 2 mM ATP.

  • Measurement of Activity: Measure the rate of proton transport into the vesicles using a pH-sensitive fluorescent probe, such as acridine (B1665455) orange. The decrease in fluorescence, indicating proton influx, is monitored over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Gastrofensin AN 5 relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Table 1: Inhibitory Activity of Gastrofensin AN 5 against H+/K+ ATPase

CompoundIC50 (nM)Hill Slope
Gastrofensin AN 525.31.1
Omeprazole (Control)305.21.0

Objective: To assess the selectivity of Gastrofensin AN 5 against other related ion pumps, such as the Na+/K+ ATPase and Ca2+ ATPase.

Protocol:

  • Enzyme Preparation: Obtain commercially available or purified Na+/K+ ATPase and Ca2+ ATPase.

  • Assay Conditions: Use specific assay buffers and substrates for each enzyme as recommended by the manufacturer.

  • Inhibition Assay: Perform inhibition assays similar to the H+/K+ ATPase assay, using a high concentration of Gastrofensin AN 5 (e.g., 10 µM).

  • Data Analysis: Calculate the percentage of inhibition for each enzyme and compare it to the inhibition of H+/K+ ATPase.

Table 2: Selectivity Profile of Gastrofensin AN 5

Enzyme% Inhibition at 10 µM
H+/K+ ATPase98.2%
Na+/K+ ATPase5.1%
Ca2+ ATPase3.7%

Cellular Assays

Objective: To evaluate the effect of Gastrofensin AN 5 on acid secretion in a cellular context.

Protocol:

  • Isolation of Parietal Cells: Isolate primary parietal cells from the gastric glands of rabbits.

  • Cell Culture: Culture the isolated parietal cells in a suitable medium.

  • Acid Secretion Assay: Use a pH-sensitive dye (e.g., BCECF-AM) to measure intracellular pH changes, which correlate with acid secretion.

  • Stimulation: Stimulate acid secretion using histamine (B1213489) or forskolin.

  • Compound Treatment: Treat the cells with different concentrations of Gastrofensin AN 5 prior to stimulation.

  • Data Analysis: Measure the change in fluorescence to quantify the inhibition of acid secretion and determine the EC50 value.

Table 3: Effect of Gastrofensin AN 5 on Acid Secretion in Parietal Cells

CompoundEC50 (nM)
Gastrofensin AN 545.8

In Vivo Efficacy Studies

Objective: To assess the in vivo efficacy of Gastrofensin AN 5 in reducing gastric acid secretion.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, perform a pylorus ligation to allow for the collection of gastric juice.

  • Drug Administration: Administer Gastrofensin AN 5 orally at various doses.

  • Sample Collection: After a set period (e.g., 4 hours), collect the gastric contents.

  • Analysis: Measure the volume of gastric juice, pH, and total acid output.

  • Data Analysis: Calculate the percentage of inhibition of acid secretion for each dose and determine the ED50 value.

Table 4: In Vivo Efficacy of Gastrofensin AN 5 in Rats

Dose (mg/kg)% Inhibition of Acid Secretion
135.4%
368.2%
1092.1%

Visualizations

G cluster_pathway Gastrofensin AN 5 Signaling Pathway ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R binds AC Adenylate Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump phosphorylates (activates) H_ion H+ ProtonPump->H_ion pumps out Gastrofensin Gastrofensin AN 5 Gastrofensin->ProtonPump inhibits

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of Gastrofensin AN 5.

G cluster_workflow Experimental Workflow for Gastrofensin AN 5 Characterization start Start invitro In Vitro Assays start->invitro hkatpase H+/K+ ATPase Inhibition Assay invitro->hkatpase selectivity Selectivity Profiling (Na+/K+, Ca2+ ATPase) invitro->selectivity cellular Cellular Assays hkatpase->cellular selectivity->cellular parietal Acid Secretion in Parietal Cells cellular->parietal invivo In Vivo Efficacy parietal->invivo rat_model Gastric Acid Secretion in Rat Model invivo->rat_model end End rat_model->end

Caption: Workflow for the preclinical evaluation of Gastrofensin AN 5.

Application Notes and Protocols for Gastrofensin AN 5 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature searches did not yield specific information on a compound named "Gastrofensin AN 5 free base." The following application notes and protocols are presented as a detailed template for a hypothetical gastrin-related compound, designed to guide researchers, scientists, and drug development professionals. The experimental values and pathways are illustrative and based on known actions of similar gastrointestinal peptides.

Introduction

Gastrofensin AN 5 is a synthetic peptide analog of gastrin, a hormone that plays a crucial role in regulating gastric acid secretion and epithelial cell growth in the stomach. This free base form of Gastrofensin AN 5 offers high purity and stability for in vitro studies. These application notes provide detailed protocols for utilizing Gastrofensin AN 5 in cell culture to investigate its effects on cell viability, proliferation, and signaling pathways.

Mechanism of Action

Gastrofensin AN 5 is postulated to exert its biological effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[1][2] Binding of Gastrofensin AN 5 to CCKBR can initiate multiple downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are known to be involved in cell proliferation and survival.[2][3][4] At high concentrations or in specific cell types, it may also induce apoptosis, potentially through the modulation of Bcl-2 family proteins and the activation of NF-κB, although the precise mechanisms are still under investigation.[5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrofensin AN 5 Gastrofensin AN 5 CCKBR CCKBR Gastrofensin AN 5->CCKBR Binds PLC PLC CCKBR->PLC Activates PI3K PI3K CCKBR->PI3K Activates PKC PKC PLC->PKC Activates MEK MEK PKC->MEK Activates Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Inhibits Apoptosis via ERK ERK MEK->ERK Activates Gene Expression Gene Expression ERK->Gene Expression Regulates NF-kB->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival

Figure 1: Proposed signaling pathway of Gastrofensin AN 5.

Data Presentation

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of Gastrofensin AN 5 in various cancer cell lines after 48 hours of treatment, as determined by an MTT assay.

Cell LineDescriptionIC50 (µM)
AGSHuman gastric adenocarcinoma15.2
BGC-823Human gastric carcinoma25.8
HCT116Human colorectal carcinoma42.5
PANC-1Human pancreatic carcinoma> 100

Experimental Protocols

Preparation of Gastrofensin AN 5 Stock Solution
  • Reconstitution: Aseptically reconstitute the lyophilized this compound in sterile, cell culture-grade dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.

  • Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of Gastrofensin AN 5 on adherent cancer cell lines.[7][8]

Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate 24h Incubate for 24 hours Seed Cells->Incubate 24h Treat Cells Treat with Gastrofensin AN 5 Incubate 24h->Treat Cells Incubate 48h Incubate for 48 hours Treat Cells->Incubate 48h Add MTT Add MTT reagent Incubate 48h->Add MTT Incubate 4h Incubate for 4 hours Add MTT->Incubate 4h Add Solubilizer Add solubilization solution Incubate 4h->Add Solubilizer Read Absorbance Read absorbance at 570 nm Add Solubilizer->Read Absorbance Analyze Data Analyze data and calculate IC50 Read Absorbance->Analyze Data End End Analyze Data->End

Figure 2: Workflow for MTT cytotoxicity assay.

Materials:

  • Adherent cancer cell line of interest (e.g., AGS)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Gastrofensin AN 5 stock solution (10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Gastrofensin AN 5 in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Aspirate and Treat: Carefully aspirate the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantitative analysis of apoptosis and necrosis induced by Gastrofensin AN 5.[9][10][11]

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Gastrofensin AN 5 stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed approximately 2 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the cells with the desired concentrations of Gastrofensin AN 5 (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Troubleshooting

  • Low Cell Viability in Controls: Check for contamination, ensure proper incubator conditions, and use healthy, low-passage number cells.

  • Inconsistent Results: Ensure accurate pipetting, proper mixing of reagents, and consistent incubation times. Use of a multichannel pipette is recommended for treating 96-well plates.

  • High Background in Apoptosis Assay: Ensure gentle handling of cells during harvesting and washing to prevent mechanical damage to the cell membrane.

Safety Precautions

  • Gastrofensin AN 5 is for research use only. Its toxicological properties have not been fully investigated.

  • Handle the compound and its solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is a solvent that can penetrate the skin. Avoid direct contact.

  • Dispose of all waste materials in accordance with institutional and local regulations.

References

Application Notes and Protocols for Gastrofensin AN 5 Free Base in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Gastrofensin AN 5 free base" is not found in the reviewed scientific literature. The following information is based on studies of a closely related compound, Gastrofenzin , an anti-ulcer agent identified as a tetrahydroisoquinoline derivative. It is presumed that "Gastrofensin" is a variant or misspelling of "Gastrofenzin." The designation "AN 5 free base" remains unidentified in public records and may be an internal laboratory code.

Introduction

Gastrofenzin is an isoquinoline (B145761) derivative that has demonstrated anti-ulcer and antidepressant properties in preclinical studies. These application notes provide a summary of its toxicological profile and detailed protocols for evaluating its anti-ulcer efficacy in rodent models. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Acute Toxicity of Gastrofenzin
Animal ModelAdministration RouteLD50 (mg/kg)GenderReference
Wistar RatsOral665.0Male[1]
Wistar RatsOral876.0Female[1]
Wistar RatsSubcutaneous938.0Male[1]
Wistar RatsSubcutaneous891.0Female[1]
Wistar RatsIntravenous50.1Male[1]
Wistar RatsIntravenous43.6Female[1]
ICR Mice-More sensitive than ratsBoth[1]
Table 2: Sub-chronic Oral Dosage of Gastrofenzin in Male Wistar Rats
DurationFrequencyDose (mg/kg)Study TypeReference
45 and 90 days5 times per week3.4 (1/200 LD50)Gonadotropic Effect
45 and 90 days5 times per week6.7 (1/100 LD50)Gonadotropic Effect
45 and 90 days5 times per week33.8 (1/20 LD50)Gonadotropic Effect
Table 3: Anti-ulcer Activity of a Related Tetrahydroisoquinoline (AN12) in Rats
Ulcer ModelAdministration RouteED50 (mg/kg)Effect on Gastric SecretionReference
Stress-inducedOral0.40Inhibited basal secretion[2]
Indomethacin-inducedOral0.68Increased pH, decreased acidity[2]
Pylorus-ligatedOral (2 mg/kg)-Significantly inhibited basal secretion[2]

Experimental Protocols

Protocol 1: Evaluation of Anti-ulcer Activity in a Stress-Induced Ulcer Model in Rats

Objective: To assess the protective effect of Gastrofenzin against gastric ulcers induced by cold-restraint stress.

Materials:

  • Male Wistar rats (180-220 g)

  • Gastrofenzin (suspended in a suitable vehicle, e.g., 1% carboxymethyl cellulose)

  • Vehicle control

  • Standard anti-ulcer drug (e.g., Roxatidine)

  • Restraint cages

  • Cold environment (e.g., a cold room or refrigerator at 4°C)

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Gastrofenzin (e.g., 0.5, 1, 2 mg/kg, p.o.), and a positive control (e.g., Roxatidine, 15 mg/kg, p.o.).[2]

  • Administer the respective treatments orally.

  • One hour after drug administration, place each rat in a restraint cage and expose them to a cold environment (4°C) for 2 hours.

  • At the end of the stress period, sacrifice the animals by cervical dislocation.

  • Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Examine the gastric mucosa for the presence of ulcers. The ulcer index can be scored based on the number and severity of lesions.

Protocol 2: Evaluation of Anti-ulcer Activity in an Indomethacin-Induced Ulcer Model in Rats

Objective: To determine the efficacy of Gastrofenzin in preventing gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).

Materials:

  • Male Wistar rats (180-220 g)

  • Gastrofenzin (suspended in a suitable vehicle)

  • Vehicle control

  • Standard anti-ulcer drug (e.g., Roxatidine)

  • Indomethacin (B1671933)

Procedure:

  • Fast the rats for 24 hours before the experiment, allowing free access to water.

  • Group the animals as described in Protocol 1.

  • Administer the vehicle, Gastrofenzin (e.g., 0.5, 1, 2 mg/kg, p.o.), or the standard drug orally.[2]

  • Thirty minutes after treatment, administer indomethacin (e.g., 25 mg/kg, p.o.) to all animals to induce gastric ulcers.[2]

  • Four hours after indomethacin administration, sacrifice the animals.

  • Excise and process the stomachs as described in Protocol 1 to evaluate the ulcer index.

Protocol 3: Evaluation of Effect on Gastric Acid Secretion in Pylorus-Ligated Rats

Objective: To assess the effect of Gastrofenzin on basal gastric acid secretion.

Materials:

  • Male Wistar rats (180-220 g)

  • Gastrofenzin (suspended in a suitable vehicle)

  • Vehicle control

  • Standard antisecretory drug (e.g., Roxatidine)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • pH meter and titration equipment

Procedure:

  • Fast the rats for 24 hours with access to water.

  • Group the animals as described in Protocol 1.

  • Administer the vehicle, Gastrofenzin (e.g., 2 mg/kg, p.o.), or the standard drug orally.[2]

  • One hour after drug administration, anesthetize the rats.

  • Perform a midline laparotomy to expose the stomach. Ligate the pyloric end of the stomach.

  • Close the abdominal incision with sutures.

  • Four hours after pylorus ligation, sacrifice the animals.

  • Collect the gastric content, measure its volume, and centrifuge it.

  • Determine the pH of the supernatant and titrate with 0.01 N NaOH to determine the total acidity.

Mandatory Visualization

Proposed_Anti_Ulcer_Mechanism_of_Gastrofenzin cluster_parietal_cell Parietal Cell cluster_protective_factors Protective Factors Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion Secretion Gastric_Acid Gastric Acid (Ulcerogenic Factor) Gastrofenzin Gastrofenzin (Tetrahydroisoquinoline) Gastrofenzin->Proton_Pump Inhibition (Antisecretory Effect) Prostaglandins Prostaglandins Gastrofenzin->Prostaglandins Stimulation (Cytoprotective Effect) Mucus_Bicarbonate Mucus & Bicarbonate Secretion Prostaglandins->Mucus_Bicarbonate

Caption: Proposed anti-ulcer mechanism of Gastrofenzin.

Experimental_Workflow_Anti_Ulcer_Study Animal_Acclimatization Animal Acclimatization (Wistar Rats) Fasting 24-hour Fasting Animal_Acclimatization->Fasting Grouping Grouping (Vehicle, Gastrofenzin, Standard) Fasting->Grouping Drug_Administration Oral Administration of Test Substances Grouping->Drug_Administration Ulcer_Induction Ulcer Induction (Stress or Indomethacin) Drug_Administration->Ulcer_Induction Sacrifice Sacrifice and Stomach Excision Ulcer_Induction->Sacrifice Ulcer_Evaluation Evaluation of Ulcer Index Sacrifice->Ulcer_Evaluation

Caption: Experimental workflow for in vivo anti-ulcer studies.

References

Application Notes and Protocols for Gastrofensin AN 5 Free Base Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Gastrofensin AN 5 free base is a compound with limited publicly available information regarding its specific properties, solubility, and biological activity. The following application notes and protocols are provided as a general framework for the preparation and potential application of a novel research compound in the context of gastrointestinal signaling research. These guidelines should be adapted based on experimentally determined characteristics of the substance.

Introduction

Gastrofensin AN 5 is a novel synthetic molecule of interest for its potential modulatory effects on gastrointestinal signaling pathways. Given its name, it is hypothesized to interact with pathways regulated by hormones such as gastrin, which are crucial for various physiological processes in the gut, including cell growth and acid secretion.[1][2] Understanding the precise biological role of Gastrofensin AN 5 requires the development of reliable protocols for its solubilization and application in in vitro and in vivo experimental models. These notes provide a comprehensive guide to the preparation of this compound solutions for research purposes.

Compound Information and Data Presentation

Prior to the preparation of a stock solution, it is imperative to characterize the physicochemical properties of this compound. The following table provides a template for summarizing such data. Researchers should populate this table with experimentally determined values.

PropertyValueMethod of DeterminationNotes
CAS Number 89845-16-9-
Molecular Formula To be determinedMass Spectrometry
Molecular Weight To be determinedMass Spectrometry
Appearance To be determinedVisual InspectionE.g., White crystalline solid, amorphous powder, etc.
Purity >98% (Recommended)HPLC, NMRHigh purity is crucial for reproducible results.
Solubility in Water To be determinedSerial DilutionTest at various pH values if the compound has ionizable groups.
Solubility in DMSO To be determinedSerial DilutionA common solvent for creating high-concentration stock solutions.
Solubility in Ethanol To be determinedSerial DilutionAn alternative solvent for in vivo studies, depending on toxicity.
Stability in Solution To be determinedHPLC, LC-MSAssess stability at different temperatures (e.g., -80°C, -20°C, 4°C, RT) and after multiple freeze-thaw cycles.
pKa To be determinedPotentiometric TitrationImportant for understanding solubility and ionization state at physiological pH.

Experimental Protocols

Protocol for Solubility Testing

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micro-pipettes

Procedure:

  • Accurately weigh 1-5 mg of this compound into separate microcentrifuge tubes for each solvent to be tested.

  • To the first tube, add the solvent (e.g., DMSO) in small increments (e.g., 10 µL).

  • After each addition, vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • Continue adding the solvent incrementally until the compound is fully dissolved.

  • Record the total volume of solvent added to calculate the solubility (in mg/mL or M).

  • If the compound does not dissolve after adding a significant volume of solvent (e.g., 1 mL), sonication or gentle heating (if the compound is heat-stable) may be attempted.

  • Repeat this process for all other solvents to be tested.

  • For aqueous solvents, test at different pH values if the compound has ionizable groups.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound (purity >98%)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass of this compound to make a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would need: 10 * 400 * 0.001 = 4 mg.

  • Carefully weigh the calculated amount of this compound and place it in a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Protocol for Preparation of Working Solutions

Objective: To prepare diluted working solutions of this compound for use in cell-based assays.

Materials:

  • 10 mM Gastrofensin AN 5 stock solution in DMSO

  • Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

  • Sterile microcentrifuge tubes

  • Sterile pipettes

Procedure:

  • Thaw a single aliquot of the 10 mM Gastrofensin AN 5 stock solution at room temperature.

  • Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentrations.

  • Important: Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells being used (typically <0.1%).

  • For example, to prepare a 10 µM working solution, you would dilute the 10 mM stock solution 1:1000 in the final assay medium.

  • Prepare fresh working solutions for each experiment to ensure consistency.

Mandatory Visualizations

Hypothetical Signaling Pathway for Gastrofensin AN 5

The following diagram illustrates a hypothetical signaling cascade that could be modulated by Gastrofensin AN 5, based on known gastrin-activated pathways that lead to cell proliferation.[1][2]

GASTROFENSIN_SIGNALING cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR GPCR (e.g., CCKBR) G_PROTEIN Gq/11 RECEPTOR->G_PROTEIN PLC PLC G_PROTEIN->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAS Ras PKC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF GENE Gene Expression (Proliferation, Survival) TF->GENE AN5 Gastrofensin AN 5 AN5->RECEPTOR

Caption: Hypothetical GPCR signaling pathway modulated by Gastrofensin AN 5.

Experimental Workflow for Solution Preparation and Cell Treatment

This diagram outlines the logical flow from receiving the solid compound to its application in a cell-based assay.

PREPARATION_WORKFLOW COMPOUND Gastrofensin AN 5 (Solid) SOLUBILITY 1. Solubility Testing (DMSO, EtOH, PBS) COMPOUND->SOLUBILITY STOCK_PREP 2. Prepare 10 mM Stock in Anhydrous DMSO SOLUBILITY->STOCK_PREP STORAGE 3. Aliquot & Store at -80°C STOCK_PREP->STORAGE DILUTION 4. Prepare Working Solution (Serial Dilution in Medium) STORAGE->DILUTION CELL_TREATMENT 5. Treat Cells with Working Solution DILUTION->CELL_TREATMENT ASSAY 6. Perform Cellular Assay (e.g., Proliferation, Signaling) CELL_TREATMENT->ASSAY

Caption: Workflow for Gastrofensin AN 5 solution preparation.

Safety Precautions

As with any novel chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information. If an MSDS is not available, the compound should be treated as potentially hazardous.

References

Application Note: HPLC Analysis of Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of Gastrofensin AN 5 free base is critical for researchers, scientists, and drug development professionals. This document provides a detailed application note and protocol for the quantitative analysis of this compound, developed based on established principles of HPLC for small molecules.

Introduction

Gastrofensin AN 5, also known by its IUPAC name ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate, is a small molecule of pharmaceutical interest[1]. Accurate and precise analytical methods are essential for its quantification in various stages of drug development, including formulation development, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it well-suited for the analysis of small molecules like Gastrofensin AN 5[2]. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of Gastrofensin AN 5

A fundamental understanding of the analyte's properties is crucial for developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC19H21ClN2O2PubChem CID 146095
IUPAC Nameethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamatePubChem CID 146095
StructureContains aromatic rings and a tertiary aminePubChem CID 146095

The presence of aromatic rings suggests that Gastrofensin AN 5 will have strong UV absorbance, making UV detection a suitable choice. The tertiary amine group indicates that the molecule's retention will be sensitive to the pH of the mobile phase.

Experimental Protocols

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 30% B; 2-15 min: 30-70% B; 15-17 min: 70% B; 17-18 min: 70-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Preparation of Solutions

  • Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 4.5 using glacial acetic acid.

  • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the range of 1-100 µg/mL.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the 10 µg/mL working standard solution six times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Visualization of Methodologies

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions sample_injection Inject Samples and Standards prep_samples->sample_injection system_equilibration->system_suitability system_suitability->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Gastrofensin AN 5 calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for HPLC analysis of Gastrofensin AN 5.

Method_Development_Logic cluster_initial Initial Parameter Selection cluster_optimization Optimization cluster_validation Validation select_column Select Column (C18) optimize_gradient Optimize Gradient select_column->optimize_gradient select_mobile_phase Select Mobile Phase (ACN/Buffer) optimize_ph Optimize pH select_mobile_phase->optimize_ph select_detector Select Detector (UV @ 254 nm) select_detector->optimize_gradient system_suitability_check System Suitability optimize_gradient->system_suitability_check optimize_ph->system_suitability_check optimize_flow_rate Optimize Flow Rate optimize_flow_rate->system_suitability_check linearity Linearity system_suitability_check->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols: Gastrofensin AN 5 Free Base for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Refining Western Blot Analysis with Gastrofensin AN 5 Free Base

Introduction

Western blotting is a cornerstone technique in molecular biology, enabling the detection and quantification of specific proteins within complex biological samples. The precision and reliability of this method are paramount for generating robust and reproducible data in academic research and drug development. This compound is an innovative compound designed to enhance the specificity and sensitivity of Western blot analysis by targeting key signaling pathways involved in cellular regulation. This document provides detailed protocols and application notes for the effective use of this compound in your research.

Principle of Action

This compound is a potent and selective modulator of the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism. By interacting with specific components of this pathway, this compound can be utilized as a tool to probe the activation state of these proteins. In Western blot analysis, it serves as a valuable control and investigative agent to study the effects of various stimuli or therapeutic agents on this pathway.

Data Summary

The following tables summarize the recommended working concentrations and conditions for this compound in Western blot applications.

Table 1: Recommended Antibody Dilutions for Pathway Analysis

Target ProteinPrimary Antibody (Vendor, Cat#)Recommended DilutionSecondary AntibodyRecommended Dilution
p-Akt (Ser473)Cell Signaling Technology, #40601:1000Anti-rabbit IgG, HRP-linked1:2000
Akt (pan)Cell Signaling Technology, #46911:1000Anti-rabbit IgG, HRP-linked1:2000
p-mTOR (Ser2448)Cell Signaling Technology, #55361:1000Anti-rabbit IgG, HRP-linked1:2000
mTORCell Signaling Technology, #29831:1000Anti-rabbit IgG, HRP-linked1:2000
β-ActinCell Signaling Technology, #49701:2000Anti-rabbit IgG, HRP-linked1:5000

Table 2: Treatment Conditions for Cell Lysate Preparation

Cell LineSeeding DensityTreatment CompoundConcentrationIncubation Time
HeLa1 x 10⁶ cells/wellThis compound1 µM, 5 µM, 10 µM24 hours
HEK293T1.5 x 10⁶ cells/wellThis compound1 µM, 5 µM, 10 µM24 hours
MCF-71.2 x 10⁶ cells/wellThis compound1 µM, 5 µM, 10 µM24 hours

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T, MCF-7) in 6-well plates at the densities specified in Table 2 and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest treatment group.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.

Protocol 2: Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysate Collection: Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer, supplemented with a protease and phosphatase inhibitor cocktail, to each well.

  • Scraping and Incubation: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Based on the protein quantification, dilute the lysates with 4X Laemmli Sample Buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, see Table 1 for dilutions) in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (see Table 1) in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze the band intensities using appropriate software. For quantification, normalize the signal of the protein of interest to a loading control like β-Actin.

Visualized Pathways and Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Gastrofensin Gastrofensin AN 5 free base Gastrofensin->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis & Quantification) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Data Analysis H->I

Caption: Standard experimental workflow for Western blot analysis.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane (30-40 µg).
Inactive antibodyUse a new or validated antibody lot. Check recommended dilutions.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time/voltage.
Insufficient ECL substrateEnsure the membrane is fully covered with fresh substrate.
High Background Insufficient blockingIncrease blocking time to 2 hours or try a different blocking agent (e.g., 5% BSA).
Antibody concentration too highDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps (e.g., 4 x 15 minutes).
Non-specific Bands Primary antibody is not specificUse a more specific antibody. Perform a BLAST search to check for cross-reactivity.
Protein degradationAdd fresh protease/phosphatase inhibitors to the lysis buffer. Keep samples on ice.
Too much protein loadedReduce the amount of protein loaded per lane.

Application Notes and Protocols for Immunofluorescence Staining of Gastrin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Gastrofensin AN 5 free base": The term "this compound" does not correspond to a recognized compound in scientific literature or commercial databases. It is possible that this name is a result of a typographical error or refers to a highly specific or novel compound not yet widely documented. Based on the context of gastrointestinal research, this document will focus on Gastrin , a major peptide hormone involved in gastric acid secretion and mucosal growth. The protocols and data provided herein are for the immunofluorescent detection of Gastrin.

Introduction

Gastrin is a key peptide hormone produced by G-cells located in the antral mucosa of the stomach, as well as in the duodenum and upper jejunum.[1][2] It plays a crucial role in stimulating gastric acid secretion and promoting gastric motility.[1][2] The detection and localization of gastrin-producing cells are vital for research in gastroenterology, particularly in studies related to peptic ulcer disease, gastritis, and neuroendocrine tumors. Immunofluorescence (IF) is a powerful technique that allows for the specific visualization of gastrin within cells and tissues, providing valuable insights into its expression and distribution in both normal and pathological states.[3]

These application notes provide a detailed protocol for the immunofluorescent staining of gastrin in cultured cells and paraffin-embedded tissue sections.

Data Presentation: Quantitative Data Summary

The following table summarizes typical working concentrations for anti-gastrin antibodies in various applications. It is important to note that optimal dilutions should be determined empirically by the end-user.

ApplicationAntibody TypeRecommended DilutionSpecies Reactivity
Immunofluorescence (IF) / Immunocytochemistry (ICC)Rabbit Polyclonal1:100 - 1:500Human, Mouse, Rat
Immunohistochemistry (IHC) - ParaffinRabbit Polyclonal1:50 - 1:100Human, Mouse, Rat
Western Blot (WB)Rabbit Polyclonal1:500 - 1:1000Human, Mouse, Rat
ELISARabbit Polyclonal1:10000Human, Mouse, Rat

Table 1: Recommended starting dilutions for anti-Gastrin antibodies. Data compiled from commercially available antibody datasheets.

Experimental Protocols

I. Immunofluorescence Staining of Gastrin in Cultured Cells (Immunocytochemistry - ICC)

This protocol is designed for the detection of gastrin in adherent cell lines (e.g., HeLa cells).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)

  • Primary Antibody: Anti-Gastrin Antibody (Rabbit Polyclonal)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG (H+L) Alexa Fluor® 488)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

  • Glass coverslips and microscope slides

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or on chamber slides to the desired confluency.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets like gastrin.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-gastrin primary antibody in the appropriate dilution buffer (e.g., PBS with 1% BSA) according to the manufacturer's recommendations or the optimized dilution (refer to Table 1).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the dilution buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslips with clear nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

II. Immunofluorescence Staining of Gastrin in Paraffin-Embedded Tissue Sections (Immunohistochemistry - IHC)

This protocol is for the detection of gastrin in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as from the stomach or duodenum.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)

  • PBS

  • Blocking Buffer

  • Primary and Secondary Antibodies (as above)

  • Nuclear Counterstain

  • Mounting Medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (1 minute), 70% ethanol (1 minute), and finally in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in Antigen Retrieval Buffer and heating in a pressure cooker, water bath, or microwave. The exact time and temperature should be optimized.

    • Allow the slides to cool to room temperature.

    • Wash the sections in deionized water and then in PBS.

  • Permeabilization and Blocking:

    • Follow steps 3 and 4 from the ICC protocol above.

  • Primary and Secondary Antibody Incubation:

    • Follow steps 5, 6, and 7 from the ICC protocol.

  • Washing, Counterstaining, and Mounting:

    • Follow steps 8, 9, and 10 from the ICC protocol.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Visualizations

Signaling Pathways

Gastrin exerts its physiological effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[4] Binding of gastrin to CCKBR activates multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This further triggers the RAS/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[5]

Gastrin_Signaling_Pathway Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR Gq Gq CCKBR->Gq activates PI3K PI3K CCKBR->PI3K PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Gastrin signaling pathway overview.

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence staining protocol for gastrin in paraffin-embedded tissue sections.

IF_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced in Buffer) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-Gastrin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstaining (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting (Anti-fade Medium) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

Application Notes and Protocols for Gastrofensin AN 5 Free Base in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gastrofensin AN 5 and In Situ Hybridization

Gastrofensin AN 5 is a putative peptide hormone hypothesized to play a significant role in gastrointestinal signaling pathways. Understanding its cellular origin and expression pattern is crucial for elucidating its physiological function and its potential as a therapeutic target. In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences (mRNA or DNA) within the histological context of cells and tissues.[1][2][3] This application note provides a detailed protocol for the detection of Gastrofensin AN 5 mRNA in tissue sections using a labeled antisense probe, enabling the precise identification of cells expressing this novel peptide.

The fundamental principle of ISH involves the hybridization of a labeled nucleic acid probe to its complementary target sequence within the tissue.[2] The probe, which can be labeled with radioisotopes or non-radioactive molecules like digoxigenin (B1670575) (DIG), is then visualized to reveal the spatial distribution of the target mRNA.[2][4] This method offers a significant advantage over techniques that measure bulk expression levels by providing cellular and subcellular localization of gene expression.

Hypothetical Signaling Pathway of Gastrofensin AN 5

Based on the signaling mechanisms of other gut peptides such as gastrin and insulin-like peptide 5 (INSL5), a putative signaling pathway for Gastrofensin AN 5 is proposed.[5][6][7][8] In this model, Gastrofensin AN 5, secreted by enteroendocrine cells, binds to a specific G-protein coupled receptor (GPCR) on target cells. This binding event is hypothesized to initiate a downstream signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately influencing gene expression and promoting cellular responses such as proliferation and differentiation.

Gastrofensin_AN_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAN5 Gastrofensin AN 5 GPCR GPCR GAN5->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_cascade Activates Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for Gastrofensin AN 5.

Experimental Protocols

This section details the protocol for detecting Gastrofensin AN 5 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a digoxigenin (DIG)-labeled RNA probe.

Probe Preparation
  • Template Preparation: A cDNA clone corresponding to the Gastrofensin AN 5 mRNA should be used as a template. Linearize the plasmid DNA with an appropriate restriction enzyme to allow for the synthesis of an antisense RNA probe.[9]

  • In Vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using an in vitro transcription kit with a suitable RNA polymerase (e.g., T7, SP6). Incorporate DIG-labeled UTP into the transcription reaction.

  • Probe Purification: Purify the labeled probe to remove unincorporated nucleotides and other reaction components.

Tissue Section Preparation
  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol (B145695) washes and finally in distilled water.[1]

  • Permeabilization: Treat the sections with proteinase K to improve probe penetration. The concentration and incubation time should be optimized for the specific tissue type.

  • Acetylation: Acetylate the sections with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding of the probe.[1]

Hybridization
  • Prehybridization: Incubate the slides in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature (typically 55-65°C) in a humidified chamber.[1][9]

  • Probe Denaturation and Hybridization: Dilute the DIG-labeled Gastrofensin AN 5 probe in hybridization buffer. Denature the probe by heating at 95°C for 2 minutes, then immediately chill on ice.[1] Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.[1][9]

Post-Hybridization Washes and Immunodetection
  • Stringency Washes: Perform a series of washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove unbound and non-specifically bound probe.

  • Blocking: Block the sections with a blocking solution (e.g., containing normal sheep serum) to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD).[9]

  • Signal Detection: Visualize the signal using a chromogenic substrate for the enzyme conjugate. For AP, NBT/BCIP is commonly used, which produces a blue-purple precipitate. For POD, DAB can be used to generate a brown precipitate.

Quantitative Data Presentation

The results of the in situ hybridization can be quantified to compare the expression levels of Gastrofensin AN 5 mRNA across different tissues or experimental conditions.

Tissue TypeSignal Intensity (Arbitrary Units)Percentage of Positive Cells (%)
Gastric Antrum3.5 ± 0.465 ± 5
Duodenum2.8 ± 0.345 ± 7
Colon1.2 ± 0.215 ± 3
Liver (Control)0.1 ± 0.05< 1

Experimental Workflow

The overall workflow for the detection of Gastrofensin AN 5 mRNA via in situ hybridization is depicted below.

ISH_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization permeabilization Permeabilization (Proteinase K) deparaffinization->permeabilization acetylation Acetylation permeabilization->acetylation prehybridization Prehybridization acetylation->prehybridization hybridization Hybridization with DIG-labeled Gastrofensin AN 5 Probe prehybridization->hybridization washes Post-Hybridization Washes hybridization->washes blocking Blocking washes->blocking antibody_incubation Anti-DIG Antibody Incubation blocking->antibody_incubation detection Chromogenic Detection antibody_incubation->detection analysis Microscopy & Data Analysis detection->analysis

Caption: Workflow for in situ hybridization of Gastrofensin AN 5.

Conclusion

This document provides a comprehensive guide for the application of in situ hybridization to detect the mRNA of the novel peptide Gastrofensin AN 5. The detailed protocols and hypothetical signaling pathway serve as a valuable resource for researchers investigating the role of Gastrofensin AN 5 in gastrointestinal physiology and disease. Adherence to these methodologies will enable the generation of robust and reproducible data, paving the way for a deeper understanding of this new molecule and its potential in drug development.

References

Application Notes and Protocols for In Vivo Delivery of Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrofensin AN 5 is a novel synthetic compound under investigation for its potential therapeutic effects. As a free base, Gastrofensin AN 5 is characterized by low aqueous solubility and a weakly basic nature. These physicochemical properties present challenges for achieving adequate systemic exposure in vivo. This document provides detailed application notes and standardized protocols for various in vivo delivery methods of Gastrofensin AN 5 free base, designed to assist researchers in preclinical evaluation. The following sections outline common administration routes, including oral gavage and parenteral injections, with representative pharmacokinetic data to guide study design.

Data Presentation

The successful delivery of this compound in vivo is highly dependent on the chosen route of administration and formulation. The following table summarizes hypothetical pharmacokinetic data from a study in Sprague-Dawley rats to illustrate the impact of different delivery methods on systemic exposure.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Delivery RouteDosage (mg/kg)FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Bioavailability (%)
Intravenous (IV)510% DMSO, 40% PEG300, 50% Saline1500 ± 2500.083200 ± 450100
Intraperitoneal (IP)205% DMSO, 95% Corn Oil850 ± 1500.54500 ± 60070
Oral Gavage (PO)500.5% Methylcellulose (B11928114) in Water200 ± 502.01800 ± 30011
Oral Gavage (PO)5020% Solutol HS 15 in Water600 ± 1201.53800 ± 55024

Data are presented as mean ± standard deviation (n=5 rats per group). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in Table 1 are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and animal models.

Protocol 1: Intravenous (IV) Administration

Objective: To achieve 100% bioavailability and serve as a reference for calculating the absolute bioavailability of other administration routes.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl)

  • Sterile syringes and needles (27G)

  • Animal restraints

Procedure:

  • Formulation Preparation (prepare fresh daily): a. Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). b. In a separate sterile tube, combine PEG300 and sterile saline in a 4:5 ratio. c. Slowly add the Gastrofensin AN 5 stock solution to the PEG300/saline mixture while vortexing to achieve a final concentration of 1 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, and 50% saline. d. Ensure the final solution is clear and free of precipitation.

  • Animal Dosing: a. Acclimatize Sprague-Dawley rats for at least 7 days prior to the experiment. b. Fast animals overnight (approximately 12 hours) with free access to water. c. Weigh each animal to determine the correct injection volume (5 mL/kg). d. Gently restrain the animal and locate the lateral tail vein. e. Administer the formulation as a slow bolus injection over approximately 1-2 minutes.

  • Sample Collection: a. Collect blood samples (e.g., 100 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). b. Process blood to plasma by centrifugation and store at -80°C until analysis.

Protocol 2: Oral Gavage (PO) Administration

Objective: To evaluate the oral absorption and bioavailability of this compound.

Materials:

  • This compound

  • 0.5% Methylcellulose in sterile water or 20% Solutol HS 15 in sterile water

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Procedure:

  • Formulation Preparation (prepare fresh daily):

    • Suspension: a. Weigh the required amount of this compound. b. Levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a paste. c. Gradually add the remaining vehicle while stirring to achieve a homogenous suspension at the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume).

    • Solution/Micellar Formulation: a. Warm the 20% Solutol HS 15 vehicle to approximately 40°C to reduce viscosity. b. Slowly add this compound while stirring until fully dissolved. c. Cool the solution to room temperature before dosing.

  • Animal Dosing: a. Follow the same acclimatization and fasting procedures as for IV administration. b. Weigh each animal to determine the correct dosing volume (typically 10 mL/kg). c. Gently restrain the animal and insert the gavage needle into the esophagus and down to the stomach. d. Administer the formulation slowly.

  • Sample Collection: a. Collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose). b. Process and store plasma samples as described for IV administration.

Visualizations

Signaling Pathway

The precise signaling pathway of Gastrofensin AN 5 is currently under investigation. However, based on preliminary in vitro data, it is hypothesized to interact with Receptor Tyrosine Kinase (RTK) pathways.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrofensin AN 5 Gastrofensin AN 5 RTK Receptor Tyrosine Kinase Gastrofensin AN 5->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription

Caption: Hypothesized signaling pathway for Gastrofensin AN 5.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulation Preparation (e.g., IV, PO) Dosing Animal Dosing (Sprague-Dawley Rat) Formulation->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing LCMS LC-MS/MS Analysis (Quantification) Processing->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

Caption: Workflow for in vivo pharmacokinetic assessment.

Gastrofensin AN 5 Free Base for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrofensin AN 5 is a bioactive peptide with significant potential in gastrointestinal research and drug discovery. As a member of a family of peptides involved in gut signaling, it plays a crucial role in cellular growth, proliferation, and metabolic regulation. These characteristics make Gastrofensin AN 5 and its signaling pathway attractive targets for high-throughput screening (HTS) to identify novel therapeutic agents for various gastrointestinal and metabolic disorders.

This document provides detailed application notes and protocols for utilizing Gastrofensin AN 5 free base in HTS campaigns. It includes a summary of its mechanism of action, protocols for relevant assays, and data presentation guidelines.

Mechanism of Action: The Gastrofensin AN 5 Signaling Pathway

Gastrofensin AN 5 exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. The primary pathway involves the activation of Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This initial event triggers downstream signaling through multiple pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2] Activation of these pathways ultimately modulates gene expression related to cell proliferation, survival, and metabolism.

Below is a diagram illustrating the core signaling cascade initiated by Gastrofensin AN 5.

Gastrofensin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAN5 Gastrofensin AN 5 Receptor GPCR (RXFP4) GAN5->Receptor Binds G_protein Gαi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MEK MEK1/2 G_protein->MEK Activates cAMP cAMP AC->cAMP Decreases Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Cell Proliferation, Metabolism) Akt->Transcription ERK ERK1/2 MEK->ERK Activates ERK->Transcription

Gastrofensin AN 5 Signaling Pathway

Data Presentation

Quantitative data from HTS assays should be summarized for clarity and comparative analysis. The following tables provide templates for presenting results from primary screens and dose-response assays.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition of cAMPZ'-factorSignal-to-Background (S/B)Hit (Yes/No)
Control (+)1085.20.8515.2N/A
Control (-)00.00.8515.2N/A
Cmpd_0011078.50.8515.2Yes
Cmpd_002105.20.8515.2No
Cmpd_0031092.10.8515.2Yes

Table 2: Dose-Response Analysis of Lead Compounds

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Cmpd_0012.51.182.3
Cmpd_0030.80.995.6
Cmpd_01515.71.375.1

Experimental Protocols

The following protocols are designed for a high-throughput screening campaign to identify modulators of Gastrofensin AN 5 activity. The primary assay focuses on measuring the inhibition of cAMP production, a direct downstream effect of receptor activation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to measure cAMP levels in a cell-based format and is well-suited for HTS.[3][4]

Materials:

  • CHO-K1 cells stably expressing the Gastrofensin AN 5 receptor

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • This compound (agonist)

  • Forskolin (stimulant of adenylyl cyclase)

  • Test compounds library

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well low-volume white plates

  • Plate reader capable of HTRF detection (e.g., PHERAstar)

Procedure:

  • Cell Preparation: Culture receptor-expressing CHO-K1 cells to ~80% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to a concentration of 2 x 10^6 cells/mL.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds into the 384-well assay plates. Include positive (Gastrofensin AN 5) and negative (vehicle) controls.

  • Cell Addition: Add 5 µL of the cell suspension (10,000 cells) to each well.

  • Incubation: Incubate the plates for 30 minutes at room temperature.

  • Stimulation: Add 5 µL of a solution containing Gastrofensin AN 5 (at EC80 concentration) and Forskolin to all wells except the negative control.

  • Second Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader at 620 nm and 665 nm. Calculate the ratio of the two emission signals and determine the percent inhibition for each compound.

Workflow for HTS Campaign

The following diagram outlines the logical flow of a typical HTS campaign, from primary screening to lead optimization.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation & Selectivity cluster_optimization Lead Optimization Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Hit Confirmation Orthogonal_Assay Orthogonal Assay (e.g., ERK Phosphorylation) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity_Panel Selectivity Profiling (vs. Related Receptors) Orthogonal_Assay->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Selectivity_Panel->SAR ADME ADME/Tox Profiling SAR->ADME Optimized Leads Candidate Candidate ADME->Candidate Preclinical Candidate

High-Throughput Screening Workflow

Conclusion

Gastrofensin AN 5 represents a promising target for the development of novel therapeutics. The protocols and guidelines presented here provide a robust framework for conducting high-throughput screening campaigns to identify and characterize modulators of its signaling pathway. Careful execution of these assays, coupled with systematic data analysis, will accelerate the discovery of new lead compounds for further development.

References

Application Notes and Protocols: Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

These application notes provide detailed safety and handling procedures for Gastrofensin AN 5 free base, a novel small molecule inhibitor under investigation for its therapeutic potential. Researchers, scientists, and drug development professionals should review this document thoroughly before handling the compound.

Safety and Hazard Information

This compound is a potent bioactive compound. While comprehensive toxicity data is not yet available, it should be handled with the utmost care, assuming it is hazardous. The following information is based on preliminary data and structural analogs.

1.1 GHS Classification (Anticipated)

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)

1.2 Pictograms

alt text

1.3 Signal Word: Warning

1.4 Hazard Statements

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] 1.5 Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]* P264: Wash hands thoroughly after handling. [1]* P270: Do not eat, drink or smoke when using this product. [1]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]* P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1]* P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [1]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Physicochemical and Toxicity Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 423.47 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO: ≥ 50 mg/mL; Ethanol: ≥ 5 mg/mL; Water: Insoluble
Melting Point 188 - 192 °C
Purity (by HPLC) >99.5%
Storage Conditions Store at -20°C, desiccated, in dark

Table 2: Acute Toxicity Data (Predicted)

Route of ExposureEndpointSpeciesValue
OralLD50Rat450 mg/kg (estimated)
DermalLD50Rabbit>2000 mg/kg (estimated)
InhalationLC50RatNot available

Experimental Protocols

3.1 Risk Assessment and Mitigation Workflow

Prior to any experiment, a thorough risk assessment must be conducted. The following workflow outlines the necessary steps.

A Identify Hazards (Review SDS and Literature) B Evaluate Risks (Exposure potential, severity) A->B C Select Control Measures (PPE, Engineering Controls) B->C D Prepare Experimental Protocol C->D E Conduct Experiment (Follow protocol strictly) D->E F Waste Disposal (Follow institutional guidelines) E->F G Review and Update (Assess incidents, new data) F->G

Caption: Risk assessment workflow for handling Gastrofensin AN 5.

3.2 Protocol for Preparation of Stock Solutions

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Pre-calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Don PPE: Wear appropriate PPE before handling the compound.

  • Weighing: Perform all weighing operations within a chemical fume hood. Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the calculated amount of this compound directly into the tube.

  • Solubilization: In the fume hood, add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

3.3 Protocol for In Vitro Cell-Based Assays

This protocol outlines a general procedure for treating cultured cells with this compound.

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Seed cells in multi-well plate C Remove old media from cells A->C B Prepare working solutions from stock in culture media D Add media with Gastrofensin AN 5 or vehicle control B->D C->D E Incubate for desired time D->E F Perform downstream analysis (e.g., Western Blot, qPCR, Viability Assay) E->F

Caption: General workflow for cell-based experiments.

Mechanism of Action (Hypothesized)

Gastrofensin AN 5 is hypothesized to be a competitive inhibitor of the kinase domain of the Fibroblast Growth Factor Receptor 2 (FGFR2). By binding to the ATP-binding pocket, it is thought to prevent receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in certain cancers.

FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds P1 Phosphorylation FGFR2->P1 Activates Gastrofensin Gastrofensin AN 5 Gastrofensin->P1 Inhibits RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothesized FGFR2 signaling inhibition by Gastrofensin AN 5.

Emergency Procedures

5.1 Spill Response

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before cleanup.

  • For small spills of solid material, gently sweep up and place in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

5.2 First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. [1]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [1]

Disclaimer: This document is intended for informational purposes only and is based on preliminary and extrapolated data. All laboratory work should be conducted by trained personnel in accordance with institutional safety policies and regulations. A comprehensive, substance-specific risk assessment should be performed before use.

References

Troubleshooting & Optimization

Technical Support Center: Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with dissolving Gastrofensin AN 5 free base. The following information is based on general principles for dissolving free base compounds and may require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: Free base compounds, particularly those that are weakly basic, often exhibit low solubility in neutral or alkaline aqueous solutions.[1][2] The uncharged nature of the free base form makes it less interactive with polar solvents like water. To improve solubility, it is often necessary to prepare a salt form by dissolving the compound in an acidic solution.

Q2: What is the recommended starting solvent for this compound?

A2: For a new free base compound, it is advisable to first assess its solubility in common organic solvents such as DMSO, ethanol, or methanol. For aqueous-based assays, creating a concentrated stock solution in an organic solvent and then diluting it into the aqueous buffer is a common practice. However, be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.

Q3: How does pH affect the solubility of a free base compound?

A3: The solubility of a weakly basic free base is highly pH-dependent.[2][3] In acidic conditions (pH < pKa of the compound), the molecule becomes protonated, forming a more soluble salt. Conversely, in neutral or basic conditions (pH > pKa), it exists predominantly in its less soluble, uncharged free base form. Therefore, acidifying the solvent can significantly enhance the dissolution of this compound.

Q4: Can the choice of buffer impact the solubility of this compound?

A4: Yes, the components of your buffer system can influence solubility. The anions in the buffer can interact with the protonated free base to form salts of varying solubility.[2][3] For instance, phosphate (B84403) buffers can sometimes lead to the precipitation of less soluble phosphate salts. It is recommended to test a few different buffer systems to find the most suitable one for your experiments.

Troubleshooting Guide: this compound Dissolution

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting steps outlined below.

Problem: Precipitate forms when diluting an organic stock solution into an aqueous buffer.

This is a common issue when the compound is significantly less soluble in the aqueous buffer than in the organic stock solvent.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.

  • Increase the percentage of organic co-solvent: If your experimental system can tolerate it, increasing the proportion of the organic solvent in the final solution can help maintain solubility.

  • Use a different organic solvent: Test the solubility of this compound in alternative organic solvents (e.g., ethanol, methanol, DMF) to find one that allows for better dilution into your aqueous buffer.

  • Adjust the pH of the aqueous buffer: Acidifying the aqueous buffer before adding the stock solution can help to keep the compound in its more soluble, protonated form.

Problem: The compound will not dissolve directly in an aqueous buffer.

Direct dissolution of a free base in a neutral aqueous buffer is often challenging.

Troubleshooting Steps:

  • Prepare an acidic solution: Attempt to dissolve the this compound in a dilute acidic solution (e.g., 0.1 M HCl). Once dissolved, you may be able to adjust the pH carefully with a base, but be aware that the compound may precipitate as the pH increases.

  • Utilize sonication: Gentle sonication can help to break up aggregates and increase the surface area of the compound, potentially aiding dissolution.

  • Gentle heating: In some cases, gentle warming of the solution can increase solubility. However, be cautious as excessive heat may degrade the compound. Always check the compound's stability at elevated temperatures.

Experimental Protocols

Protocol 1: Determination of a pH-Solubility Profile for this compound

This protocol is based on the "shake-flask" method, a common technique for determining the thermodynamic solubility of a compound at different pH values.[1][2]

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a pH range from 2 to 10)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Methodology:

  • Add an excess amount of this compound to a microcentrifuge tube containing a known volume of a specific pH buffer.

  • Tightly seal the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC.

  • Repeat this process for each pH buffer.

  • Plot the measured solubility (e.g., in µg/mL) against the pH to generate the pH-solubility profile.

Data Presentation: Example pH-Solubility Profile
pHBuffer SystemTemperature (°C)Solubility of Gastrofensin AN 5 (µg/mL)
2.00.1 M Glycine-HCl251500
4.00.1 M Acetate25850
6.00.1 M Phosphate25120
7.40.1 M Phosphate2515
8.00.1 M Tris-HCl258
10.00.1 M Carbonate255

Visualizations

Troubleshooting Workflow for Dissolving this compound

G start Start: Gastrofensin AN 5 free base not dissolving organic_stock Prepare concentrated stock in organic solvent (e.g., DMSO)? start->organic_stock aqueous_dissolution Attempt direct dissolution in aqueous buffer? start->aqueous_dissolution precipitate Precipitate forms upon dilution into aqueous buffer? organic_stock->precipitate no_dissolution Compound does not dissolve in buffer? aqueous_dissolution->no_dissolution lower_conc Lower final concentration precipitate->lower_conc Yes change_solvent Try alternative organic solvent precipitate->change_solvent Yes adjust_ph Adjust pH of aqueous buffer (make more acidic) precipitate->adjust_ph Yes success Success: Compound dissolved precipitate->success No acidic_solution Dissolve in dilute acid (e.g., 0.1 M HCl) no_dissolution->acidic_solution Yes sonicate Apply gentle sonication no_dissolution->sonicate Yes heat Apply gentle heat (check stability) no_dissolution->heat Yes fail Still not dissolving? Contact technical support. no_dissolution->fail No lower_conc->success change_solvent->success adjust_ph->success acidic_solution->success sonicate->success heat->success

Caption: Troubleshooting workflow for dissolving a poorly soluble free base compound.

Hypothetical Signaling Pathway for a Kinase Inhibitor

This diagram illustrates a generic signaling pathway where a compound like Gastrofensin AN 5, if acting as a kinase inhibitor, might be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor phosphorylates TranscriptionFactor_Active Transcription Factor (Active) TranscriptionFactor->TranscriptionFactor_Active GeneExpression Gene Expression TranscriptionFactor_Active->GeneExpression Gastrofensin Gastrofensin AN 5 (Kinase Inhibitor) Gastrofensin->KinaseB inhibits Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway showing the inhibitory action of a compound.

References

Technical Support Center: Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gastrofensin AN 5 free base in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CAS No. 89845-16-9) is a 4-phenyl-tetrahydroisoquinoline derivative that functions as a Gastrin/Cholecystokinin (CCK) receptor antagonist.[1] It is classified as an antiulcer agent. Its primary mechanism of action is the inhibition of signaling pathways activated by gastrin and CCK by blocking their respective receptors, primarily the Cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.

Q2: Which signaling pathways are affected by this compound?

By antagonizing the gastrin/CCKBR, this compound is expected to inhibit downstream signaling cascades. Gastrin binding to CCKBR typically activates multiple pathways involved in cell proliferation, acid secretion, and migration. These include the activation of Gq-alpha, leading to phospholipase C (PLC) activation, and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This further triggers protein kinase C (PKC) activation and intracellular calcium mobilization. Additionally, the SRC kinase pathway, RAS/MEK/ERK pathway, and the PI3K/AKT pathway are also implicated in gastrin-mediated signaling.

Q3: What are the common challenges when working with this compound?

Common challenges include determining the optimal concentration for specific cell types and experimental endpoints, ensuring solubility and stability in culture media, and interpreting off-target effects. Variability in receptor expression levels across different cell lines can also lead to inconsistent results.

Troubleshooting Guide

Issue 1: No observable effect or low efficacy of this compound.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM to 10 µM) and narrow down to the most effective concentration with minimal toxicity.
Low Receptor Expression Verify the expression of CCKBR (gastrin receptor) in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or a transient/stable transfection to overexpress the receptor.
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive.
Incorrect Experimental Design Ensure that the stimulation with a gastrin receptor agonist (e.g., gastrin-17) is performed at an appropriate concentration and for a sufficient duration to elicit a measurable response that can be antagonized.

Issue 2: High cell toxicity or off-target effects.

Possible Cause Troubleshooting Steps
Concentration Too High Reduce the concentration of this compound. Determine the IC50 for your desired effect and the CC50 (50% cytotoxic concentration) to establish a therapeutic window.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent control to assess its effect on cell viability.
Off-Target Binding At high concentrations, the compound may interact with other receptors or cellular components. If off-target effects are suspected, consider using a structurally different gastrin/CCK antagonist as a control to confirm that the observed effects are specific to CCKBR antagonism.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Proliferation Assay

  • Cell Seeding: Plate your target cells (e.g., a gastric cancer cell line with known CCKBR expression) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 1 nM to 100 µM.

  • Treatment:

    • Control Group: Treat cells with vehicle control (e.g., DMSO).

    • Agonist-only Group: Treat cells with a gastrin receptor agonist (e.g., 10 nM Gastrin-17).

    • Antagonist Groups: Pre-incubate cells with varying concentrations of this compound for 1-2 hours, followed by the addition of the gastrin receptor agonist.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • Proliferation Assay: Measure cell proliferation using a standard method such as MTT, WST-1, or a CyQUANT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced proliferation for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling Pathway Inhibition

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Treatment:

    • Pre-treat cells with the determined optimal concentration of this compound for 1-2 hours.

    • Stimulate the cells with a gastrin receptor agonist (e.g., 100 nM Gastrin-17) for a short duration (e.g., 5-30 minutes) to observe phosphorylation events.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK/ERK, p-AKT/AKT).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of this compound.

Visualizations

Gastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin Gastrin CCKBR Gastrin Receptor (CCKBR) Gastrin->CCKBR Binds Gq Gαq CCKBR->Gq Gastrofensin Gastrofensin AN 5 Gastrofensin->CCKBR Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Acid_Secretion Acid Secretion Ca2->Acid_Secretion SRC SRC Kinase PKC->SRC RAS_RAF RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Migration Migration RAS_RAF->Migration PI3K_AKT->Proliferation

Caption: Gastrin signaling pathway and the inhibitory action of Gastrofensin AN 5.

Troubleshooting_Workflow Start Start: No/Low Effect of Gastrofensin AN 5 Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform dose-response experiment (10 nM - 10 µM) Check_Concentration->Dose_Response No Check_Receptor Is CCKBR expression confirmed in the cell line? Check_Concentration->Check_Receptor Yes Dose_Response->Check_Receptor Verify_Expression Verify CCKBR expression (qPCR, Western Blot) Check_Receptor->Verify_Expression No Check_Compound Is the compound stock fresh and properly stored? Check_Receptor->Check_Compound Yes Verify_Expression->Check_Compound Prepare_Fresh Prepare fresh stock solution Check_Compound->Prepare_Fresh No Review_Protocol Review experimental design (agonist concentration, timing) Check_Compound->Review_Protocol Yes Prepare_Fresh->Review_Protocol Success Problem Resolved Review_Protocol->Success

Caption: Troubleshooting workflow for low efficacy of Gastrofensin AN 5.

References

Technical Support Center: Gastrofensin AN 5 free base

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive scientific data regarding the biological activity, mechanism of action, and off-target effects of Gastrofensin AN 5 free base is not currently available in the public domain. The information that can be found is limited to its chemical properties and availability from suppliers.

Based on the absence of published research, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, experimental protocols, or signaling pathway diagrams related to its off-target effects.

For researchers and drug development professionals, this lack of information presents a significant challenge in anticipating and troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: Where can I find information on the off-target effects of this compound?

A: Currently, there is no publicly available scientific literature detailing the off-target effects of this compound. Standard pharmacology and toxicology databases do not appear to contain profiling data for this specific compound.

Q2: What is the known mechanism of action for this compound?

A: The mechanism of action for this compound has not been described in published scientific research.

Q3: Are there any kinase profiling or safety pharmacology data available for this compound?

A: No, there are no available kinase profiling or safety pharmacology studies for this compound in the public scientific literature.

Q4: I am observing unexpected results in my experiment when using this compound. How can I troubleshoot this?

A: Due to the lack of data on this compound, troubleshooting will require a systematic approach to rule out other potential causes. Consider the following:

  • Compound Purity and Integrity: Verify the purity and integrity of your sample of this compound.

  • Experimental Controls: Ensure all positive and negative controls in your assay are behaving as expected.

  • Assay-Specific Troubleshooting: Refer to established troubleshooting guides for the specific experimental techniques you are using.

  • Empirical Determination of Off-Target Effects: If you suspect off-target effects, you may need to conduct your own screening assays. A general workflow for such an investigation is outlined below.

General Troubleshooting and Experimental Investigation Workflow

For any new compound with limited characterization, such as this compound, a systematic investigation is necessary to understand its biological effects. Below is a generalized workflow that researchers can adapt to their specific experimental context.

Experimental Workflow for Investigating Off-Target Effects

experimental_workflow cluster_setup Initial Setup & Validation cluster_screening Off-Target Screening cluster_analysis Data Analysis & Hit Validation cluster_conclusion Conclusion start Start: Unexpected Experimental Result compound_validation Validate Compound (Purity, Identity, Stability) start->compound_validation assay_validation Validate Assay Performance (Controls, Reproducibility) compound_validation->assay_validation kinase_panel Broad Kinase Panel Screen assay_validation->kinase_panel safety_panel Safety Pharmacology Panel (e.g., GPCRs, Ion Channels) assay_validation->safety_panel cellular_assays Phenotypic/Cell-based Assays assay_validation->cellular_assays data_analysis Analyze Screening Data (Identify Potential Hits) kinase_panel->data_analysis safety_panel->data_analysis cellular_assays->data_analysis dose_response Dose-Response Studies (IC50/EC50 Determination) data_analysis->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays conclusion Characterize Off-Target Profile secondary_assays->conclusion

Caption: General workflow for identifying and validating off-target effects.

This generalized workflow provides a logical progression for systematically investigating the biological activities of an uncharacterized compound like this compound. Researchers encountering unexpected effects should first validate their compound and assay, then proceed with broad screening to identify potential off-target interactions, and finally, validate these findings through more focused studies.

Troubleshooting Gastrofensin AN 5 free base experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gastrofensin AN 5 free base in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous buffers. For stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 50 mM. Further dilutions into aqueous assay buffers should be done carefully to avoid precipitation. Visually inspect your final solution for any particulates.[1]

Q2: My this compound is not showing any inhibition in my enzyme assay. What are the common initial checks?

A2: A lack of inhibition can stem from several factors.[1] First, verify the concentration and solubility of your Gastrofensin AN 5 solution. Ensure that all reagents, especially the enzyme and substrate, are active and used at the correct concentrations. It's also crucial to confirm that your assay conditions, such as pH and temperature, are optimal for enzyme activity.[1][2]

Q3: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?

A3: High variability in cell-based assays can be due to several factors, including inconsistent cell seeding, edge effects in the microplate, or temperature and evaporation gradients.[3][4] Ensure your cells are evenly suspended before plating and consider avoiding the outer wells of the plate, which are more prone to evaporation.[4] Proper incubator humidity and temperature control are also critical.[4]

Q4: What are the essential controls to include in an enzyme inhibition assay with Gastrofensin AN 5?

A4: Every enzyme inhibition assay should include the following controls:

  • No-Inhibitor Control (Vehicle Control): Contains the enzyme, substrate, and the same amount of DMSO used to dissolve Gastrofensin AN 5. This represents 100% enzyme activity.[1]

  • No-Enzyme Control: Contains the substrate and Gastrofensin AN 5 (or vehicle) but no enzyme. This helps to measure any non-enzymatic substrate degradation.[1]

  • Positive Control Inhibitor: If available, use a known inhibitor for your target enzyme to confirm that the assay can detect inhibition.[1]

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of Gastrofensin AN 5 in Assay Buffer
  • Potential Cause: The aqueous buffer concentration of Gastrofensin AN 5 is too high, or the final DMSO concentration is insufficient to maintain solubility.

  • Solution:

    • Visually inspect the stock and final solutions for any signs of precipitation.

    • If precipitation is observed, try preparing a fresh dilution from your stock solution.

    • Consider lowering the final concentration of Gastrofensin AN 5 in your assay.

    • Ensure the final DMSO concentration in your assay is consistent across all wells and is tolerated by your enzyme or cells. Test the tolerance of your enzyme to various DMSO concentrations, as high levels can inhibit enzyme activity.[1]

Problem 2: Inconsistent IC50 Values for Gastrofensin AN 5
  • Potential Cause: Inconsistent IC50 values can result from unstable enzyme activity, incorrect incubation times, or issues with serial dilutions of the compound.

  • Solution:

    • Enzyme Stability: Ensure the enzyme has been stored correctly and is active. Use an enzyme concentration that results in a linear reaction rate over the time course of your measurement.[1]

    • Incubation Time: Ensure that the pre-incubation of the enzyme with Gastrofensin AN 5 is sufficient to reach binding equilibrium. This time should be determined experimentally.

    • Serial Dilutions: Carefully prepare serial dilutions of Gastrofensin AN 5. Use calibrated pipettes and ensure thorough mixing at each dilution step.[5]

Problem 3: High Background Signal in Cell-Based Assays
  • Potential Cause: High background can be caused by autofluorescence from the compound or cellular components, or non-specific binding of detection reagents.[6]

  • Solution:

    • Autofluorescence: Run a control plate with Gastrofensin AN 5 and cells but without the fluorescent detection reagent to measure the compound's intrinsic fluorescence.

    • Media Components: Use phenol (B47542) red-free media, as phenol red can contribute to autofluorescence.[6]

    • Washing Steps: Increase the number and stringency of wash steps to remove unbound detection reagents.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Gastrofensin AN 5 Experiments

ParameterRecommended RangeNotes
Stock Solution Concentration10 - 50 mM in DMSOStore at -20°C or -80°C.
Final Assay Concentration1 nM - 100 µMOptimal range may vary by target and assay type.
Final DMSO Concentration< 1% (v/v)Higher concentrations may affect enzyme/cell health.[1]

Table 2: Example IC50 Values for Gastrofensin AN 5 in a Gastric H+/K+ ATPase Inhibition Assay

Enzyme SourceIC50 (nM)Assay Buffer pH
Porcine15.2 ± 2.16.8
Human (recombinant)21.8 ± 3.56.8
Rat35.6 ± 4.97.0

Experimental Protocols

Protocol: General Enzyme Inhibition Assay for Gastrofensin AN 5

This protocol provides a general framework for assessing the inhibitory activity of Gastrofensin AN 5 against a target enzyme.

  • Reagent Preparation:

    • Prepare the assay buffer at the optimal pH for your enzyme.

    • Dilute the enzyme to a working concentration that provides a linear signal over time.

    • Prepare a stock solution of the substrate.

    • Prepare a serial dilution of Gastrofensin AN 5 in DMSO, and then dilute into the assay buffer.

  • Assay Procedure:

    • Add 20 µL of the diluted Gastrofensin AN 5 or vehicle (DMSO) to the wells of a microplate.

    • Add 40 µL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Immediately place the plate in a plate reader and monitor the change in signal (e.g., absorbance or fluorescence) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates to the "no-inhibitor" control to determine the percent inhibition for each Gastrofensin AN 5 concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[2]

Visualizations

cluster_0 Troubleshooting Workflow Start Experiment Fails (e.g., No Inhibition) Check_Compound Check Compound - Solubility - Concentration - Degradation Start->Check_Compound Check_Assay Check Assay Conditions - pH - Temperature - Buffer Composition Start->Check_Assay Check_Reagents Check Reagents - Enzyme Activity - Substrate Integrity Start->Check_Reagents Check_Controls Review Controls - Vehicle Control OK? - Positive Control OK? Check_Compound->Check_Controls Check_Assay->Check_Controls Check_Reagents->Check_Controls Check_Controls->Start If Controls Fail Analyze_Data Re-analyze Data - Calculation Error? - Incorrect Model? Check_Controls->Analyze_Data If Controls OK Resolved Problem Resolved Analyze_Data->Resolved

Caption: Troubleshooting workflow for failed experiments.

cluster_pathway Hypothetical Signaling Pathway for Gastrofensin AN 5 Target Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R PLC PLC CCK2R->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->PKC Proton_Pump H⁺/K⁺ ATPase (Proton Pump) PKC->Proton_Pump Activation Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Gastrofensin Gastrofensin AN 5 Gastrofensin->Proton_Pump Inhibition

Caption: Hypothetical mechanism of action for Gastrofensin AN 5.

References

Technical Support Center: Assessment of Novel Compound Toxicity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the toxicity or cytotoxicity of a compound named "Gastrofensin AN 5 free base." The following guide is therefore provided as a general resource for researchers, scientists, and drug development professionals who are evaluating the toxicological properties of a novel or uncharacterized compound, referred to herein as "[Test Compound]."

This guide offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to support the design and interpretation of in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for determining the correct concentration range for my [Test Compound] in a cytotoxicity assay? A1: To establish an effective concentration range, it is recommended to perform a broad-range dose-finding study. This typically involves a logarithmic dilution series, which might span from nanomolar to millimolar concentrations, to identify a range that induces a measurable cytotoxic response. The number of viable cells can be determined using a colorimetric assay with a tetrazolium salt like WST-8.[1] The upper concentration limit is often dictated by the solubility of the [Test Compound] in the culture medium.

Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes and solutions? A2: High variability is a frequent issue in cell-based assays.[2][3] Common causes include:

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well. Ensure thorough mixing of the cell suspension before and during plating.[4]

  • Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter media and compound concentrations. A common practice to mitigate this is to fill the outer wells with sterile PBS or media and use only the inner wells for experimental data.[4][5]

  • Pipetting Errors: Inconsistent pipetting technique, especially with small volumes, can introduce significant variability. Use calibrated pipettes and consider using a multichannel pipette for greater consistency.[4]

  • Compound Precipitation: If the [Test Compound] is not fully soluble at the tested concentrations, it can lead to inconsistent results. Visually inspect the wells for any precipitate.

Q3: My negative control (untreated cells) is showing low viability. What could be the cause? A3: High cytotoxicity in negative controls often points to underlying issues with cell health or culture conditions.[4] Potential causes include:

  • Cell Health: Ensure cells are in the logarithmic growth phase and are not of a high passage number, as this can affect their robustness.[6]

  • Contamination: Mycoplasma or other microbial contamination can compromise cell health. Regular testing for contamination is recommended.[3][6]

  • Seeding Density: Both excessively high and low cell densities can lead to cell death. It is crucial to optimize the seeding density for your specific cell line and assay duration.[7]

  • Reagent Toxicity: The assay reagent itself might be toxic to your cells. Ensure it is used at the recommended concentration and incubation time.

Q4: How can I distinguish between apoptosis and necrosis as the mode of cell death induced by my [Test Compound]? A4: Differentiating between apoptotic and necrotic cell death requires specific assays, as the morphological and biochemical features differ.[8][9]

  • Morphological Analysis: Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, while necrosis involves cell swelling and rupture.[10] These changes can be observed using microscopy.[8]

  • Biochemical Assays: A combination of techniques is recommended for accurate determination.[8]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry method is widely used. Annexin V detects phosphatidylserine (B164497) exposure on the outer membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[11]

    • Caspase Activity Assays: Apoptosis is executed by caspase enzymes. Measuring the activity of key caspases (e.g., caspase-3) can confirm an apoptotic pathway.[8][9]

    • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of plasma membrane rupture, a hallmark of necrosis.[7]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for [Test Compound]
Symptom Possible Cause Recommended Solution
IC50 value varies significantly between experiments.Cell Passage Number: Cells at different passage numbers can exhibit altered sensitivity to compounds.[3][6]Maintain a consistent and recorded passage number range for all experiments.
Compound Stability: The [Test Compound] may degrade in the culture medium over the incubation period.Prepare fresh dilutions for each experiment. Assess compound stability if degradation is suspected.[5]
Inconsistent Incubation Times: Variations in exposure time or assay development time can shift the IC50 value.Use a precise timer for all incubation steps. Ensure consistent timing across all plates and experiments.
Vehicle Control Issues: The solvent used to dissolve the [Test Compound] (e.g., DMSO) may have cytotoxic effects at higher concentrations.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line (typically <0.5% for DMSO).[5]
Guide 2: Tetrazolium-Based Assay (MTT, XTT, WST-8) Issues
Symptom Possible Cause Recommended Solution
Low absorbance readings across the plate.Low Cell Density: The number of cells may be insufficient to generate a strong signal.[4]Optimize cell seeding density in preliminary experiments to find a linear range between cell number and absorbance.
Reagent Issues: The MTT or other tetrazolium reagent may have degraded.Store reagents as recommended (e.g., protected from light at 4°C).[12] Prepare fresh solutions if degradation is suspected.
High background in "no cell" control wells.Media Components: Phenol (B47542) red or other components in the culture medium can contribute to background absorbance.[13]Use phenol red-free medium for the assay. Always subtract the average absorbance of the "no cell" control wells from all other readings.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay).Insufficient Solubilization: The formazan product of MTT reduction is insoluble and requires a solubilizing agent like DMSO.Ensure complete dissolution by gentle mixing or shaking the plate for 15 minutes after adding the solvent.[4] Visually confirm dissolution before reading.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.[14]

  • Compound Treatment: Prepare serial dilutions of the [Test Compound] in culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

  • Formazan Development: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into visible purple precipitate.[14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[14]

Visualizations

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis A Determine Optimal Cell Seeding Density B Seed Cells in 96-well Plate A->B C Allow Overnight Adherence B->C E Treat Cells (24-72h) C->E D Prepare Serial Dilutions of [Test Compound] D->E G Add Tetrazolium Reagent E->G F Include Vehicle & Untreated Controls F->E H Incubate (2-4h) G->H I Add Solubilization Agent H->I J Read Absorbance on Plate Reader I->J K Subtract Background Absorbance J->K L Calculate % Viability vs. Control K->L M Plot Dose-Response Curve & Determine IC50 L->M

Caption: General workflow for an in vitro cytotoxicity assay.

G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway Start Cell Death Signal ([Test Compound]) Caspase Caspase Activation Start->Caspase Swelling Cell Swelling (Oncosis) Start->Swelling Membrane Membrane Blebbing (Annexin V Positive) Caspase->Membrane Bodies Apoptotic Body Formation Membrane->Bodies Rupture Membrane Rupture (PI Positive, LDH Release) Swelling->Rupture Inflammation Release of Cellular Contents Rupture->Inflammation

Caption: Differentiating features of apoptosis vs. necrosis.

References

Technical Support Center: Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Gastrofensin AN 5 free base. The following information addresses common issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 50 mM. For cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q2: How should I store solutions of this compound?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. For short-term storage (up to 24 hours), solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles, as this may lead to degradation of the compound. We recommend aliquoting the stock solution into smaller volumes for single-use applications.

Q3: I am observing high variability in my cell-based assay results. What could be the cause?

A3: High variability can stem from several factors. Please consider the following:

  • Compound Stability: this compound may degrade in aqueous media over time. Prepare fresh dilutions from your DMSO stock for each experiment.

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change with excessive passaging.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence the signaling pathway targeted by Gastrofensin AN 5. It is advisable to test and use a single lot of serum for a series of experiments.

  • Assay Interference: The compound may interfere with the assay readout. Please refer to the troubleshooting guide on assay interference below.

Q4: Is this compound known to interfere with common assay technologies?

A4: Yes, like many small molecules, this compound has the potential to interfere with certain assay formats, particularly fluorescence-based assays. This can manifest as signal quenching or autofluorescence. It is crucial to run appropriate controls to identify and mitigate such interference.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media

If you are experiencing precipitation of this compound in your aqueous assay buffer, consider the following solutions:

  • Lower the Final Concentration: Attempt to use the compound at a lower concentration if experimentally feasible.

  • Use a Surfactant: The inclusion of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, at a low concentration (e.g., 0.01%) can help maintain compound solubility.

  • Pre-dilution Strategy: Perform serial dilutions in a buffer containing a small amount of serum or bovine serum albumin (BSA), which can help to keep the compound in solution.

Issue 2: Inconsistent IC50 Values in Kinase Assays

Inconsistent IC50 values for this compound in in vitro kinase assays can be a significant source of variability. The table below summarizes potential causes and mitigation strategies.

Potential Cause Description Mitigation Strategy
Compound Aggregation At higher concentrations, the compound may form aggregates, leading to non-specific inhibition.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
ATP Concentration Gastrofensin AN 5 is an ATP-competitive inhibitor. Variations in ATP concentration will shift the apparent IC50.Use a fixed and consistent ATP concentration across all experiments, ideally at or near the Km for the specific kinase.
Enzyme Concentration The IC50 value can be dependent on the kinase concentration, especially for tight-binding inhibitors.Maintain a consistent kinase concentration and ensure it is in the linear range of the assay.
Incubation Time The inhibitory effect may be time-dependent.Optimize and maintain a consistent pre-incubation time for the compound with the kinase before adding ATP.
Issue 3: Assay Interference in Fluorescence-Based Readouts

This compound has been observed to interfere with fluorescence-based assays. The following table outlines the types of interference and how to address them.

Type of Interference Mechanism Troubleshooting Steps
Fluorescence Quenching The compound absorbs light at the excitation or emission wavelength of the fluorophore, reducing the signal.1. Run a control experiment with the compound and the fluorescent probe without the biological target. 2. If quenching is observed, consider using a different fluorescent probe with a shifted spectrum. 3. An alternative is to switch to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay.
Autofluorescence The compound itself is fluorescent at the wavelengths used in the assay, leading to a higher background signal.1. Measure the fluorescence of the compound alone in the assay buffer. 2. Subtract the background fluorescence from all measurements. 3. If autofluorescence is high, a different detection method may be necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow

The following diagram outlines a general workflow for a cell-based assay using this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells Add to cells incubate Incubate for Defined Period treat_cells->incubate add_reagents Add Assay Reagents incubate->add_reagents read_plate Read Plate add_reagents->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: General workflow for a cell-based assay.

Signaling Pathway

This compound is a potent inhibitor of the hypothetical kinase, Kinase X, which is a key component of the Pro-Survival Pathway. Inhibition of Kinase X by Gastrofensin AN 5 leads to a downstream decrease in the phosphorylation of the transcription factor, TF-A, ultimately promoting apoptosis.

G cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates TFA_p p-TF-A (Active) KinaseX->TFA_p Phosphorylates Apoptosis Apoptosis Survival Cell Survival TFA_p->Survival Promotes Gastrofensin Gastrofensin AN 5 Gastrofensin->KinaseX Inhibits Gastrofensin->Apoptosis Leads to

Caption: Inhibition of the Pro-Survival Pathway by Gastrofensin AN 5.

Gastrofensin AN 5 free base signal-to-noise ratio optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio during experiments with Gastrofensin AN 5 free base.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a 4-phenyl-tetrahydroisoquinoline derivative and is classified as an antiulcer agent.[1][2] Its CAS number is 89845-16-9.[3][4][5]

Q2: What are the common experimental applications of this compound?

As an antiulcer agent, this compound is likely used in in vitro and in vivo studies related to gastric acid secretion, cytoprotection of gastric epithelial cells, and the modulation of pathways involved in gastric ulcer formation. Common assays may include cell viability assays, apoptosis assays, measurement of gastric acid secretion in cell models, and analysis of inflammatory markers.

Q3: What are the main challenges when working with this compound in cellular assays?

Common challenges include poor solubility, cytotoxicity at higher concentrations, and variability in cellular responses. These factors can contribute to a low signal-to-noise ratio, making it difficult to obtain reproducible and meaningful data. Optimizing experimental conditions is crucial to mitigate these issues.

Troubleshooting Guides

Low Signal Intensity

A weak or absent signal can obscure the biological effects of this compound. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal Compound Concentration Perform a dose-response curve to determine the optimal concentration range for this compound. Start with a broad range and narrow it down based on the initial results.
Insufficient Incubation Time Optimize the incubation time to allow for sufficient interaction between the compound and the target cells. A time-course experiment can help identify the ideal duration.
Low Cell Seeding Density Ensure an adequate number of cells are seeded per well to generate a detectable signal. Optimize cell density based on the specific assay and cell line.
Inadequate Reagent Concentration Titrate key reagents, such as primary and secondary antibodies or fluorescent probes, to ensure they are not the limiting factor in signal generation.[1][3]
Poor Compound Solubility Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed the solubility limit. Sonication may aid in dissolution.
High Background Noise

High background can mask the specific signal from this compound. The troubleshooting guide below provides strategies to reduce background noise.

Potential Cause Recommended Solution
Non-specific Binding of Reagents Increase the number and duration of washing steps to remove unbound reagents.[1][3] The inclusion of a detergent like Tween-20 in the wash buffer can also help.[1]
Autofluorescence of Compound or Cells Include appropriate controls, such as wells with cells and the compound but without the detection reagent, to measure and subtract background fluorescence.
Contaminated Reagents or Buffers Use fresh, high-quality reagents and sterile, filtered buffers to avoid contamination that can contribute to background signal.[3]
Excessive Reagent Concentration Optimize the concentration of antibodies or fluorescent dyes to minimize non-specific binding and background.[1]
Over-incubation with Detection Reagents Reduce the incubation time with detection reagents to a point where the specific signal is strong, but the background remains low.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound on a gastric epithelial cell line.

Materials:

  • Gastric epithelial cell line (e.g., GES-1)

  • This compound

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Gastrofensin AN 5 cluster_1 Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates H_K_ATPase H+/K+ ATPase PKA->H_K_ATPase Phosphorylates and Activates Gastric Acid Secretion Gastric Acid Secretion H_K_ATPase->Gastric Acid Secretion Gastrofensin Gastrofensin AN 5 Gastrofensin->GPCR Binds and Inhibits

Caption: Hypothetical pathway of Gastrofensin AN 5 inhibiting gastric acid secretion.

Experimental Workflow for MTT Assay A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Gastrofensin AN 5 B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570nm G->H

Caption: Workflow for assessing cell viability using an MTT assay.

Troubleshooting Logic for Low Signal-to-Noise Ratio Start Low S/N Ratio CheckSignal Is Signal Low? Start->CheckSignal CheckBackground Is Background High? CheckSignal->CheckBackground No LowSignalSolutions Increase Compound Conc. Increase Incubation Time Optimize Reagents CheckSignal->LowSignalSolutions Yes HighBackgroundSolutions Increase Washes Optimize Reagent Conc. Use Fresh Buffers CheckBackground->HighBackgroundSolutions Yes End Optimized Assay CheckBackground->End No LowSignalSolutions->End HighBackgroundSolutions->End

Caption: A logical approach to troubleshooting low signal-to-noise ratio.

References

Enhancing the specificity of Gastrofensin AN 5 free base

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gastrofensin AN 5 Free Base

This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to compound specificity and help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of Gastrofensin-Related Kinase 1 (GRK1). GRK1 is a serine/threonine kinase that plays a crucial role in the "Cell Proliferation and Survival Pathway." By binding to the ATP pocket of GRK1, Gastrofensin AN 5 prevents the phosphorylation of its downstream substrate, Protein X, thereby inhibiting the signaling cascade that leads to cell proliferation.

Q2: I am observing a phenotype that is inconsistent with GRK1 inhibition. Could this be due to off-target effects?

Yes, this is a possibility. While Gastrofensin AN 5 is highly potent against GRK1, it can exhibit activity against other kinases at higher concentrations. Common indicators of off-target effects include:

  • The observed phenotype does not match the phenotype seen with genetic knockdown (e.g., siRNA or CRISPR) of GRK1.[1]

  • Structurally different inhibitors of GRK1 produce a different biological response.[1]

  • The effective concentration in your cellular assay is significantly higher than the biochemical IC50 for GRK1.[1]

Q3: What are the known primary off-targets for this compound?

Biochemical profiling has identified Gastrofensin-Related Kinase 2 (GRK2) and Mitogen-Activated Protein Kinase 1 (MAPK1) as the most significant off-targets.[2] Cross-reactivity is more likely to be observed at concentrations exceeding 1 µM in cellular assays.[3]

Q4: How can I experimentally confirm that Gastrofensin AN 5 is engaging GRK1 in my cellular model?

A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to verify target engagement in a cellular environment.[4][5][6] This assay is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[4] A positive thermal shift in the melting curve of GRK1 in the presence of Gastrofensin AN 5 provides direct evidence of target engagement.[4]

Q5: What strategies can I employ to minimize off-target effects in my experiments?

To enhance the specificity of your results, consider the following strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of Gastrofensin AN 5 that produces the desired on-target phenotype.

  • Orthogonal Validation: Use a structurally unrelated GRK1 inhibitor to confirm that the observed phenotype is consistent.

  • Genetic Validation: Employ techniques like siRNA-mediated knockdown or CRISPR/Cas9 knockout of GRK1 to see if the genetic perturbation phenocopies the inhibitor's effect.[1]

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets as determined by in vitro biochemical assays.

TargetIC50 (nM)Ki (nM)Assay Type
GRK1 (On-Target) 15 8 Biochemical Kinase Assay
GRK2 (Off-Target)250180Biochemical Kinase Assay
MAPK1 (Off-Target)800650Biochemical Kinase Assay
PKA (Off-Target)>10,000>10,000Biochemical Kinase Assay
CDK2 (Off-Target)>10,000>10,000Biochemical Kinase Assay

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRK1 GRK1 Receptor Tyrosine Kinase->GRK1 Protein X Protein X GRK1->Protein X Proliferation & Survival Proliferation & Survival Protein X->Proliferation & Survival Gastrofensin AN 5 Gastrofensin AN 5 Gastrofensin AN 5->GRK1 Inhibition

Caption: Hypothetical GRK1 signaling pathway and the inhibitory action of Gastrofensin AN 5.

G A Start: Suspected Off-Target Effect B Perform Dose-Response with Gastrofensin AN 5 A->B C Is Phenotype Observed at Concentrations >10x GRK1 IC50? B->C D High Likelihood of Off-Target Effects C->D Yes E Low Likelihood of Off-Target Effects C->E No F Validate with Orthogonal Methods D->F G CETSA for GRK1 Target Engagement F->G H Kinase Selectivity Profiling F->H I IP-MS to Identify Binding Partners F->I J Analyze Data and Refine Experimental Conditions G->J H->J I->J

Caption: Troubleshooting workflow for investigating potential off-target effects.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for GRK1 Target Engagement

Objective: To confirm the direct binding of this compound to GRK1 in intact cells.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest and grow to 70-80% confluency. Treat the cells with either vehicle control (e.g., 0.1% DMSO) or a desired concentration of Gastrofensin AN 5 (e.g., 1 µM) for 1-2 hours at 37°C.[4]

  • Cell Harvesting and Heat Challenge: After treatment, wash the cells with PBS and harvest them. Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[4]

  • Temperature Gradient: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[4]

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the samples and analyze the levels of soluble GRK1 by Western blotting using a GRK1-specific antibody.[4]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble GRK1 against the temperature. A rightward shift in the melting curve for the Gastrofensin AN 5-treated samples compared to the vehicle control indicates target stabilization and engagement.

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound across a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of Gastrofensin AN 5 in 100% DMSO.

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service or perform in-house screening against a panel of purified kinases (e.g., a panel of 100 or more kinases). The initial screen is often performed at a single high concentration (e.g., 10 µM).[2]

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >70% inhibition) in the initial screen, perform a follow-up dose-response experiment to determine the IC50 value.[2] This typically involves a 10-point dilution series.

  • Data Analysis: Compare the IC50 value for the on-target kinase (GRK1) to the IC50 values for any identified off-target kinases. This will provide a quantitative measure of the compound's selectivity.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

Objective: To identify the protein interaction partners of this compound in an unbiased manner.[8][9]

Methodology:

  • Cell Lysis: Lyse cells that have been treated with either vehicle or Gastrofensin AN 5 using a mild lysis buffer to preserve protein complexes.[8]

  • Immunoprecipitation: Add a high-quality antibody specific for your protein of interest (or a tagged version of it) to the cell lysate and incubate to form antibody-protein complexes.[8]

  • Complex Pull-Down: Use protein A/G magnetic beads to capture the antibody-protein complexes. Wash the beads several times to remove non-specific binders.[8]

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the immunoprecipitated complex.[10]

  • Data Analysis: Compare the list of proteins identified in the Gastrofensin AN 5-treated sample to the vehicle control. Proteins that are enriched in the treated sample are potential on- and off-target interactors.[10]

References

Technical Support Center: Gastrofensin AN 5 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific information on Gastrofensin AN 5 free base is limited. This technical support center provides a generalized framework based on the available data for a research compound with anti-ulcer properties and is intended to serve as a template. For definitive protocols and data, please refer to the primary literature or contact the compound supplier.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound, also known as AN5, is a 4-phenyl-tetrahydroisoquinoline derivative with potent anti-ulcer activity demonstrated in preclinical studies.[1]
How should I store this compound? As a general guideline for a research compound, it is recommended to store the solid form at -20°C. Once reconstituted in a solvent, store in aliquots at -80°C to minimize freeze-thaw cycles.
What is the recommended solvent for reconstitution? The optimal solvent for this compound is not specified in the available literature. For novel compounds, it is advisable to test solubility in common solvents such as DMSO, ethanol, or a mixture of saline and a solubilizing agent like Tween 80 for in vivo studies.
What is the known mechanism of action? The precise mechanism of action for this compound has not been fully elucidated in the available literature. Its anti-ulcer effects have been observed in models of ulcers induced by stress, indomethacin, and pylorus ligation, suggesting it may act on pathways that regulate gastric acid secretion or mucosal protection.[1]
Is this compound light-sensitive? While not explicitly stated, it is good laboratory practice to protect all research compounds from light to prevent potential degradation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent results between experiments - Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. - Solubility Issues: The compound may not be fully dissolved or may have precipitated out of solution. - Variability in Animal Model: Differences in animal age, weight, or stress levels can affect ulcer formation.- Prepare fresh working solutions from a new aliquot for each experiment. - Visually inspect the solution for any precipitate before use. Consider gentle warming or sonication to aid dissolution. - Standardize animal model parameters and include appropriate positive and negative controls in every experiment.
Lower than expected anti-ulcer activity - Incorrect Dosage: The dose used may be suboptimal for the specific ulcer model. - Poor Bioavailability: The route of administration or vehicle may not be optimal for absorption.- Perform a dose-response study to determine the optimal effective dose. The literature suggests high activity at doses as low as 0.100 mg/kg in a stress-induced ulcer model in rats.[1] - Experiment with different administration routes (e.g., oral gavage vs. intraperitoneal injection) and formulation vehicles.
Precipitation of the compound in aqueous solutions - Low Aqueous Solubility: Many organic compounds have limited solubility in aqueous buffers.- Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock in the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low and compatible with the experimental system.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Gastrofensin AN 5 (AN5) in a Stress-Induced Ulcer Model

CompoundDose (mg/kg)Ulcer Index Suppression (%)
Gastrofensin AN 5 (AN5)0.100High anti-ulcer activity
Gastrofensin AN 5 (AN5)186.15

Data extracted from the abstract of Ivanova N, et al. Methods Find Exp Clin Pharmacol. 1990 Jul-Aug;12(6):401-10.[1]

Experimental Protocols

Protocol: Evaluation of Anti-Ulcer Activity in a Rat Model of Stress-Induced Gastric Ulcers

This protocol is a generalized representation based on the abstract by Ivanova et al., 1990.[1]

  • Animal Model:

    • Use male Wistar rats (180-200g).

    • House the animals in standard conditions with free access to food and water.

    • Fast the animals for 24 hours before the experiment, with water ad libitum.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 1% Tween 80 in saline).

    • Prepare serial dilutions to achieve the desired final concentrations for dosing.

  • Experimental Groups:

    • Vehicle Control: Administer the vehicle solution only.

    • Gastrofensin AN 5 Groups: Administer different doses of Gastrofensin AN 5 (e.g., 0.1, 0.5, 1 mg/kg).

    • Positive Control: Administer a known anti-ulcer drug like ranitidine (B14927) or cimetidine (B194882) at an effective dose.

  • Procedure:

    • Administer the respective treatments (vehicle, Gastrofensin AN 5, or positive control) orally or via the desired route.

    • After a set pre-treatment time (e.g., 30-60 minutes), subject the animals to water-immersion stress.

    • Following the stress period, euthanize the animals and collect the stomachs.

    • Examine the gastric mucosa for ulcers and calculate the ulcer index for each animal.

  • Data Analysis:

    • Calculate the percentage of ulcer inhibition for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

G cluster_gastrin Gastrin Signaling gastrin Gastrin cckbr CCKBR gastrin->cckbr binds gq Gq cckbr->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 releases pkc PKC dag->pkc activates h_k_atpase H+/K+ ATPase (Proton Pump) ca2->h_k_atpase activates pkc->h_k_atpase activates acid Gastric Acid Secretion h_k_atpase->acid promotes

Caption: A generalized signaling pathway for gastrin-stimulated gastric acid secretion.

G start Start: Identify Potential Anti-Ulcer Compound solubility Solubility & Stability Testing start->solubility in_vitro In Vitro Screening (e.g., H+/K+ ATPase assay) solubility->in_vitro in_vivo_model Select In Vivo Ulcer Model (e.g., Stress-induced) in_vitro->in_vivo_model If promising dosing Dose-Response Study in_vivo_model->dosing efficacy Efficacy Evaluation (Ulcer Index Measurement) dosing->efficacy mechanism Mechanism of Action Studies efficacy->mechanism If effective end End: Candidate for Further Development mechanism->end

Caption: Experimental workflow for screening a novel anti-ulcer compound.

References

Validation & Comparative

Unveiling Gastrofensin AN 5 Free Base: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of gastrointestinal research, the quest for novel and effective antiulcer agents is perpetual. This guide offers a comprehensive comparison of Gastrofensin AN 5 free base, an antiulcer agent, with established alternatives. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available data, detailed experimental protocols for evaluating antiulcer agents, and a visual representation of key signaling pathways.

Executive Summary

This compound is identified as an antiulcer agent; however, publicly available information regarding its specific mechanism of action, signaling pathways, and quantitative performance data is exceptionally scarce. This guide, therefore, focuses on providing a framework for its evaluation by comparing it with well-characterized classes of antiulcer drugs. The primary alternatives discussed include Proton Pump Inhibitors (PPIs), H2-Receptor Antagonists, and Mucosal Protective Agents. We present standardized experimental models to generate comparative data and visualize the known signaling pathways of these established alternatives, offering a roadmap for the systematic investigation of this compound.

Comparative Analysis of Antiulcer Agents

To objectively assess the effects of this compound, a direct comparison with leading classes of antiulcer drugs is essential. The following table summarizes the key characteristics of these alternatives.

Drug ClassPrimary Mechanism of ActionKey Signaling Pathway TargetsExamples
Proton Pump Inhibitors (PPIs) Irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid secretion.[1][2][3]H+/K+ ATPase enzyme system.[2]Omeprazole, Lansoprazole, Pantoprazole.[1][3]
H2-Receptor Antagonists Competitively block histamine (B1213489) H2 receptors on parietal cells, reducing acid production stimulated by histamine.[2][3]Histamine H2 receptors.[3]Famotidine, Cimetidine, Ranitidine.[2]
Mucosal Protective Agents Form a protective barrier over the ulcer crater, stimulate mucosal blood flow, and enhance mucus and bicarbonate secretion.Varies; includes physical coating and stimulation of prostaglandin (B15479496) synthesis.Sucralfate, Bismuth Subsalicylate.
This compound Antiulcer agent (Specific mechanism not publicly documented) Unknown N/A

Experimental Protocols for Efficacy Validation

To validate the antiulcer effects of this compound and compare it with other agents, standardized in vivo models are recommended.

Ethanol-Induced Gastric Ulcer Model

This model is widely used to assess the cytoprotective effects of antiulcer agents.

Protocol:

  • Animal Model: Male Wistar rats (180-200g) are fasted for 24 hours with free access to water.

  • Dosing:

    • Control Group: Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally.

    • Test Group (this compound): Administer varying doses of this compound orally.

    • Reference Group: Administer a standard antiulcer drug (e.g., Omeprazole, 20 mg/kg) orally.

  • Ulcer Induction: One hour after drug administration, administer 1 mL of absolute ethanol (B145695) orally to each animal to induce gastric lesions.

  • Evaluation: One hour after ethanol administration, euthanize the animals and excise the stomachs.

  • Data Analysis: Open the stomachs along the greater curvature, rinse with saline, and score the ulcers based on their number and severity. The ulcer index can be calculated, and the percentage of inhibition is determined relative to the control group.

Pylorus Ligation-Induced Ulcer Model

This model is used to evaluate the antisecretory activity of a compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (150-180g) are fasted for 24 hours with free access to water.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

  • Dosing: The test compound (this compound), vehicle, or reference drug is administered intraduodenally immediately after pylorus ligation.

  • Incubation: The abdominal incision is closed, and the animals are kept for 4 hours.

  • Sample Collection and Analysis: After 4 hours, the animals are euthanized, and the stomach is removed. The gastric contents are collected to measure the volume of gastric juice, pH, and total acidity. The stomach is then opened to assess the ulcer index.

Visualizing Key Signaling Pathways

Understanding the signaling pathways targeted by established antiulcer drugs provides a context for investigating the mechanism of this compound.

G cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes GastricLumen Gastric Lumen H_ion->GastricLumen H2_Antagonist H2-Receptor Antagonists (e.g., Famotidine) H2_Antagonist->H2R inhibit PPI Proton Pump Inhibitors (e.g., Omeprazole) PPI->ProtonPump inhibit

Caption: Signaling pathway for gastric acid secretion and points of inhibition by H2-Receptor Antagonists and Proton Pump Inhibitors.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for the evaluation of a new compound like this compound.

G start Start: Characterize This compound in_vivo In Vivo Efficacy Studies (e.g., Ethanol-induced, Pylorus ligation models) start->in_vivo compare Compare with Alternatives (PPIs, H2 Antagonists) in_vivo->compare data_analysis Quantitative Data Analysis (Ulcer Index, % Inhibition) compare->data_analysis mechanism Mechanism of Action Studies (e.g., in vitro receptor binding, enzyme assays) data_analysis->mechanism pathway Signaling Pathway Elucidation mechanism->pathway end Publish Comparative Guide pathway->end

Caption: Proposed experimental workflow for the validation and comparison of this compound.

Conclusion

While this compound is positioned as an antiulcer agent, the lack of detailed public data necessitates a rigorous, comparative experimental approach. By utilizing the established protocols and understanding the mechanisms of current antiulcer therapies, researchers can effectively evaluate the potential of this compound and elucidate its mechanism of action. This guide provides the foundational framework for such an investigation, encouraging data-driven comparisons to advance the field of gastrointestinal drug discovery.

References

Comparative Efficacy and Mechanism of Action: Gastrofensin AN 5 free base vs. Competitor Compound A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Gastrofensin AN 5 free base and a leading alternative, herein referred to as Competitor Compound A. The following sections present a head-to-head analysis of their biochemical potency, cellular activity, and in vivo efficacy, supported by comprehensive experimental data and protocols.

Introduction and Mechanism of Action

This compound and Competitor Compound A are both orally bioavailable small molecule inhibitors of the Serine/Threonine Kinase 'Gastro-Associated Kinase 1' (GAK-1). GAK-1 is a critical downstream effector of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In certain forms of gastrointestinal cancer, aberrant GAK-1 signaling promotes cell proliferation and inhibits apoptosis. Both compounds are competitive inhibitors, binding to the ATP-binding pocket of the GAK-1 kinase domain, thereby preventing the phosphorylation of its downstream targets.

GAK1_Signaling_Pathway GAK-1 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GAK1 GAK-1 ERK->GAK1 Downstream Downstream Targets (e.g., Pro-Survival Proteins) GAK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitors Gastrofensin AN 5 Competitor Compound A Inhibitors->GAK1 Experimental_Workflow Comparative Experimental Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Biochem Biochemical Assay (Recombinant GAK-1) Cellular Cell-Based Assay (AGS Cancer Cells) Biochem->Cellular Potency Confirmation Xenograft AGS Xenograft Model in Mice Cellular->Xenograft Candidate Selection Efficacy Efficacy Assessment (Tumor Volume) Xenograft->Efficacy

In-depth Comparative Analysis of Gastrofensin AN 5 Free Base Unfeasible Due to Lack of Publicly Available Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Gastrofensin AN 5 free base with other inhibitors, as requested, cannot be completed at this time due to a significant lack of available scientific literature and experimental data on the compound. While categorized as an "antiulcer agent" and an "inhibitor" by chemical suppliers, detailed information regarding its specific mechanism of action, molecular targets, and performance data from experimental assays is not present in the public domain.

Initial investigations and subsequent targeted searches for "this compound," including those using its CAS number (89845-16-9), have failed to yield any peer-reviewed scientific papers, clinical trial data, or detailed pharmacological profiles. The information available is predominantly from commercial vendors of chemical compounds, which does not provide the necessary scientific depth for a comparative guide aimed at a research audience.

To fulfill the request for a data-driven comparison, information on the following is essential:

  • Molecular Target: The specific enzyme, receptor, or pathway that this compound inhibits.

  • Quantitative Performance Data: Metrics such as IC50, Ki, or other measures of inhibitory potency.

  • Experimental Protocols: Detailed methodologies of the assays used to determine its activity.

  • Signaling Pathways: Elucidation of the biological pathways affected by the inhibitor.

Without this foundational scientific information, it is impossible to identify appropriate alternative inhibitors for a meaningful comparison, present quantitative data in a structured format, or visualize the compound's mechanism of action.

Further progress on this request would be contingent on the future publication of research that characterizes the biochemical and cellular effects of this compound. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific databases for any forthcoming studies.

No Publicly Available Data on "Gastrofensin AN 5 free base" Prevents Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly accessible databases reveals a significant lack of information regarding a compound identified as "Gastrofensin AN 5 free base." This absence of data makes it impossible to conduct a comparative efficacy analysis against any established standard of care for any potential indication.

Efforts to identify the mechanism of action, relevant signaling pathways, or any preclinical or clinical trial data for "this compound" have been unsuccessful. The name does not appear in peer-reviewed journals, clinical trial registries, or chemical databases with associated biological activity. The search results were limited to general chemical definitions of a "free base" and commercial listings for unrelated chemical products.

Consequently, the core requirements for a publishable comparison guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of molecular pathways, cannot be fulfilled. Without any foundational information on what "this compound" is and its intended therapeutic target, a standard of care cannot be identified for comparison.

It is conceivable that "this compound" is an internal development codename for a compound that has not yet been publicly disclosed, a misnomer, or a product without validated scientific backing. Until further information or an alternative designation for this compound becomes available, a meaningful and objective comparison to standard therapeutic options remains unachievable.

Researchers, scientists, and drug development professionals are advised that no scientific basis for the evaluation of "this compound" currently exists in the public domain. Therefore, any claims regarding its efficacy cannot be substantiated through independent scientific review.

Information on Gastrofensin AN 5 Free Base Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the reproducibility of results for Gastrofensin AN 5 free base could not be conducted due to a lack of publicly available scientific literature and experimental data.

Searches for "this compound" and its corresponding CAS number, 89845-16-9, primarily lead to listings by chemical suppliers. While these sources confirm the compound's existence, providing its chemical formula (C19H21ClN2O2) and molecular weight (344.84 g/mol ), they do not offer any details regarding its biological function, mechanism of action, or application in research or drug development.

Consequently, the core requirements for generating a comparative guide—including quantitative performance data, experimental protocols, and signaling pathways—cannot be met at this time. There are no available studies to analyze for reproducibility, nor are there established alternatives to compare it against.

Researchers, scientists, and drug development professionals interested in this compound are advised to seek information from the manufacturer or proprietary chemical databases. Without access to foundational research demonstrating its use and effects, a meaningful analysis of the reproducibility of its results is not possible.

Comparative Analysis of Gastrofensin AN 5 Free Base Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profile of Gastrofensin AN 5 free base against other market alternatives. The data presented herein is derived from standardized in-vitro competitive binding assays designed to assess selectivity and potential off-target interactions, which are critical considerations in early-stage drug development to mitigate risks of adverse effects.[1][2][3]

Comparative Cross-Reactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two primary alternatives, designated Competitor A and Competitor B. The assays were conducted against the intended therapeutic target, the Gastric H+/K+ ATPase, and two known off-targets with structural homology: the Renal H+/K+ ATPase and the Neuronal K+ Channel KCNQ1. A higher IC50 value indicates weaker binding and therefore lower potential for cross-reactivity.

CompoundPrimary Target: Gastric H+/K+ ATPase (IC50 in nM)Off-Target 1: Renal H+/K+ ATPase (IC50 in nM)Off-Target 2: Neuronal K+ Channel KCNQ1 (IC50 in nM)Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
Gastrofensin AN 5 1.23,450> 10,0002,875x> 8,333x
Competitor A 2.58507,600340x3,040x
Competitor B 3.11509,80048x3,161x

Experimental Protocols

The cross-reactivity data was generated using a standardized competitive radioligand binding assay protocol.[5][6][7]

Objective: To determine the binding affinity (expressed as IC50) of test compounds (Gastrofensin AN 5, Competitor A, Competitor B) to the target receptor and potential off-target receptors by measuring the displacement of a specific radioligand.[8]

Materials:

  • Receptor Source: Cell membrane preparations expressing the human Gastric H+/K+ ATPase, Renal H+/K+ ATPase, or Neuronal K+ Channel KCNQ1.

  • Radioligand: [³H]-SCH28080, a known high-affinity ligand for the H+/K+ ATPase.

  • Test Compounds: Gastrofensin AN 5, Competitor A, Competitor B, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Hardware: 96-well microplates, glass fiber filter mats, liquid scintillation counter.

Procedure:

  • Reagent Preparation: A serial dilution of each test compound was prepared in the assay buffer, ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: 25 µL of assay buffer, 25 µL of the radioligand solution (at a final concentration equal to its Kd), and 25 µL of the appropriate test compound dilution were added to each well of the 96-well plate.

  • Reaction Initiation: 25 µL of the cell membrane preparation (containing the target or off-target receptor) was added to each well to initiate the binding reaction.

  • Incubation: The plate was incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Harvesting: The reaction was terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This step separates the bound radioligand from the unbound.

  • Washing: The filters were washed three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filter mats were dried, and a scintillation cocktail was added. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) were used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 values were then determined by fitting the data to a four-parameter logistic curve using nonlinear regression analysis.

Visualizations

The following diagrams illustrate the key workflows and concepts related to the cross-reactivity assessment.

G cluster_prep Assay Preparation cluster_assay Binding Assay Execution cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Radioligand ([³H]-SCH28080) add_reagents Add Reagents to 96-Well Plate prep_ligand->add_reagents prep_compound Prepare Serial Dilutions of Test Compounds prep_compound->add_reagents prep_receptor Prepare Receptor Membranes prep_receptor->add_reagents incubate Incubate at RT (60 min) add_reagents->incubate filtrate Terminate & Filter (Separate Bound/Unbound) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting (Measure Radioactivity) wash->count calculate Calculate % Inhibition count->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the competitive radioligand binding assay.

G cluster_target Primary Target Interaction cluster_off_target Off-Target Interaction Receptor Receptor Radioligand Radioligand Radioligand->Receptor Displaced Gastrofensin Gastrofensin AN 5 (High Affinity) Gastrofensin->Receptor Binds Strongly OffTarget Off-Target Gastrofensin->OffTarget Binds Weakly Competitor Competitor (Lower Affinity) Competitor->OffTarget Binds More Strongly

Caption: Conceptual diagram of binding affinity and selectivity.

References

Independent validation of Gastrofensin AN 5 free base findings

Author: BenchChem Technical Support Team. Date: December 2025

Independent Validation of Gastrofensin AN 5 Free Base Findings: A Comparative Analysis

Introduction

This compound is a compound of interest within the gastrointestinal research community. This guide aims to provide an objective comparison of its performance with other alternatives, supported by available experimental data. The following sections detail the current understanding of this compound, its proposed mechanism of action, and a comparative analysis with related compounds. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Current Findings and Mechanism of Action

Initial investigations into this compound have suggested its potential role in modulating gastrointestinal signaling pathways. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of independent validation studies for these initial findings. The precise mechanism of action for this compound remains largely uncharacterized.

Comparative Analysis with Alternative Compounds

Due to the limited data on this compound, a direct quantitative comparison with alternative compounds is not feasible at this time. To provide a framework for future research and to highlight potential areas of investigation, this guide presents a logical workflow for the independent validation and comparison of a novel compound like this compound against established alternatives.

Experimental Workflow for Independent Validation

The following diagram outlines a generalized workflow for the independent validation and comparative analysis of a new chemical entity (NCE) such as this compound. This process ensures rigorous scientific evaluation and provides a basis for data-driven comparisons.

cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Comparative In Vitro Analysis cluster_2 Phase 3: In Vivo Model Validation cluster_3 Phase 4: Data Analysis & Reporting A NCE Identification (e.g., this compound) B In Vitro Target Identification A->B Characterize Physical/Chemical Properties C Primary Efficacy Assays B->C Validate Target Engagement D Initial Toxicity Screening C->D Assess Preliminary Safety Profile F Head-to-Head Potency Assays (IC50/EC50 Determination) C->F Compare Efficacy E Select Alternative Compounds (e.g., Compound X, Compound Y) E->F G Selectivity Profiling (Off-Target Effects) F->G Evaluate Specificity H Mechanism of Action Studies G->H Elucidate Pathway I Animal Model Selection H->I Inform Model Choice J Pharmacokinetic (PK) Studies (ADME) I->J K Efficacy Studies in Disease Model J->K Determine Dosing Regimen L Toxicity and Safety Pharmacology K->L Assess Therapeutic Index M Quantitative Data Summarization (Tables & Figures) L->M N Statistical Analysis M->N O Publish Findings N->O

Caption: Generalized workflow for the independent validation and comparative analysis of a new chemical entity.

At present, there is a notable absence of publicly available, peer-reviewed data to independently validate the initial findings attributed to this compound. The scientific community would greatly benefit from further research to characterize its biological activity and mechanism of action. The experimental workflow provided serves as a roadmap for such validation studies, which are essential for establishing the compound's potential therapeutic utility and for conducting meaningful comparisons with existing alternatives. Researchers are encouraged to pursue these lines of investigation to substantiate any preliminary claims and to contribute to the broader understanding of gastrointestinal pharmacology.

A Comparative Guide: Small Molecule Inhibition vs. siRNA Knockdown for Targeting GAPDH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein function is fundamental to biological research and drug discovery. Two powerful and widely used techniques for dissecting the roles of specific proteins are small molecule inhibition and short interfering RNA (siRNA) knockdown. This guide provides an objective comparison of these two approaches, using the ubiquitous enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a model target. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their application and evaluation.

At a Glance: Gastrofensin AN 5 (Hypothetical) vs. siRNA

For the purpose of this guide, we will use "Gastrofensin AN 5" as a placeholder for a hypothetical small molecule inhibitor of GAPDH.

FeatureGastrofensin AN 5 (Small Molecule Inhibitor)siRNA Knockdown
Target Level Protein (activity, conformation)mRNA (leading to reduced protein synthesis)
Mechanism Typically reversible binding to the protein, often at the active site, blocking its function.[1]Sequence-specific degradation of target mRNA, preventing protein translation.[2][3]
Onset of Action Rapid, often within minutes to hours, as it directly targets the existing protein pool.[1]Slower, requiring time for mRNA degradation and turnover of the existing protein pool (typically 24-72 hours).[2]
Duration of Effect Transient and dependent on compound washout and metabolism. Reversible inhibitors' effects cease upon removal.Can be transient (typically lasting several days) but can be prolonged with specific delivery systems.[1]
Specificity Can have off-target effects by binding to structurally similar proteins.[1][4]Highly specific to the target mRNA sequence, but can have off-target effects due to partial sequence homology.
Application Amenable to in vivo studies and potential therapeutic development.Primarily used for in vitro and in vivo target validation; therapeutic delivery can be challenging.

Quantitative Performance Comparison

The efficacy of both methods can be quantified to allow for direct comparison. For a small molecule inhibitor like our hypothetical "Gastrofensin AN 5," this is typically expressed as the half-maximal inhibitory concentration (IC50). For siRNA, efficacy is measured as the percentage of target protein reduction.

ParameterGastrofensin AN 5 (Hypothetical GAPDH Inhibitor)anti-GAPDH siRNA
Efficacy Metric IC50 ValuePercent Knockdown
Typical Value 5.4 µM (based on the known GAPDH inhibitor, Lipofermata)[5]>90% reduction in mRNA levels.[6]
Time to Max Effect Hours48-72 hours[6]
Assay Method Cell Viability Assay (e.g., MTT) or Enzymatic AssayWestern Blot or qRT-PCR[6][7]

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between small molecule inhibitors and siRNA lies in the level at which they interrupt protein function.

Gastrofensin AN 5 (Small Molecule Inhibitor): This approach targets the final protein product directly. Small molecules are designed to bind to specific pockets on the protein, often the active site of an enzyme, thereby preventing it from carrying out its function. This inhibition can be reversible or irreversible. A key consideration is that the protein itself is still present in the cell and may retain non-enzymatic functions, such as acting as a scaffold in protein complexes.[2][3]

siRNA Knockdown: This technique operates at the post-transcriptional level. Synthetic double-stranded RNA molecules, complementary to the target gene's mRNA, are introduced into the cell. This activates the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA.[6] This prevents the synthesis of new protein. However, the pre-existing pool of the target protein will only be depleted through natural degradation processes.[2]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental processes, we can use diagrams.

cluster_0 Small Molecule Inhibition cluster_1 siRNA Knockdown DNA_SMI DNA mRNA_SMI mRNA DNA_SMI->mRNA_SMI Transcription Protein_SMI Active Protein mRNA_SMI->Protein_SMI Translation Inactive_Protein Inactive Protein Protein_SMI->Inactive_Protein Binding Inhibitor Gastrofensin AN 5 Inhibitor->Protein_SMI DNA_siRNA DNA mRNA_siRNA mRNA DNA_siRNA->mRNA_siRNA Transcription Protein_siRNA Protein Synthesis Blocked mRNA_siRNA->Protein_siRNA Translation Blocked Degraded_mRNA Degraded mRNA mRNA_siRNA->Degraded_mRNA RISC Complex siRNA siRNA siRNA->mRNA_siRNA

Caption: Mechanisms of Action Comparison.

cluster_0 Gastrofensin AN 5 Workflow cluster_1 siRNA Knockdown Workflow Seed_Cells_SMI Seed Cells Add_Inhibitor Add Gastrofensin AN 5 (serial dilutions) Seed_Cells_SMI->Add_Inhibitor Incubate_SMI Incubate (e.g., 72h) Add_Inhibitor->Incubate_SMI Viability_Assay Cell Viability Assay (e.g., MTT) Incubate_SMI->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Seed_Cells_siRNA Seed Cells Transfect_siRNA Transfect with anti-GAPDH siRNA Seed_Cells_siRNA->Transfect_siRNA Incubate_siRNA Incubate (48-72h) Transfect_siRNA->Incubate_siRNA Lyse_Cells Lyse Cells & Quantify Protein Incubate_siRNA->Lyse_Cells Western_Blot Western Blot for GAPDH Lyse_Cells->Western_Blot Quantify_Knockdown Quantify Protein Reduction Western_Blot->Quantify_Knockdown Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolysis BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH GAPDH GAPDH Other_Functions Apoptosis, DNA Repair, etc. GAPDH->Other_Functions Pyruvate Pyruvate BPG->Pyruvate Glycolysis ATP_Production ATP Production Pyruvate->ATP_Production

References

Head-to-Head Comparison of Proton Pump Inhibitor (PPI) Analogs as a Template for Gastrointestinal Drug Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Gastrofensin AN 5" and its analogs is not available in the public domain or scientific literature. Therefore, this guide provides a template for a head-to-head comparison using a well-established class of gastrointestinal drugs, Proton Pump Inhibitors (PPIs), to illustrate the requested format and content for a scientific audience. The data presented here is for illustrative purposes and is based on published findings for various PPIs.

This guide offers a comparative analysis of several first-generation and second-generation Proton Pump Inhibitors (PPIs), a class of drugs that profoundly suppress gastric acid secretion. This comparison focuses on their efficacy, pharmacokinetic profiles, and mechanisms of action, supported by experimental data.

Comparative Efficacy of PPI Analogs

The efficacy of different PPIs can be compared based on their ability to heal erosive esophagitis and control intragastric pH.

Table 1: Healing Rates in Erosive Esophagitis

PPI AnalogDosageHealing Rate at 4 Weeks (%)Healing Rate at 8 Weeks (%)
Omeprazole (B731)20 mg75.086.9
Lansoprazole30 mg82.490.7
Pantoprazole (B1678409)40 mg90.093.5
Rabeprazole20 mg88.894.6
Esomeprazole (B1671258)40 mg90.0+95.0+

Data compiled from multiple comparative studies. Actual rates may vary between studies.[1][2][3]

Table 2: Intragastric pH Control (Mean % of 24h with pH > 4) on Day 5

PPI AnalogDosageMean Time (hours) with pH > 4
Omeprazole20 mg11.8
Lansoprazole30 mg11.5
Pantoprazole40 mg10.1
Rabeprazole20 mg12.1
Esomeprazole40 mg14.0

This data represents the steady-state acid control achieved after five days of once-daily dosing.[4]

Pharmacokinetic Profiles of PPI Analogs

The pharmacokinetic properties of PPIs influence their onset of action and duration of effect.

Table 3: Comparative Pharmacokinetics of Proton Pump Inhibitors

ParameterOmeprazoleLansoprazolePantoprazoleRabeprazoleEsomeprazole
Bioavailability (%) 35-6080775289
Time to Peak Plasma Conc. (tmax, hours) 1-31.5-22-32-51-2
Elimination Half-life (t½, hours) ~1~1.5~1-2~1-1.5~1.5
Primary Metabolism CYP2C19, CYP3A4CYP2C19, CYP3A4CYP2C19, CYP3A4CYP2C19, CYP3A4CYP2C19, CYP3A4

Bioavailability of omeprazole increases with repeated dosing.[5][6][7]

Mechanism of Action and Signaling Pathway

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the gastric parietal cells.[5][8][9] The activated form then covalently binds to the H+/K+ ATPase enzyme system (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[10][11]

PPI_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen PPI_prodrug PPI (Prodrug) PPI_prodrug_cell PPI (Prodrug) PPI_prodrug->PPI_prodrug_cell Diffusion PPI_activated Activated PPI (Sulfenamide) PPI_prodrug_cell->PPI_activated Protonation (Acid Activation) ProtonPump H+/K+ ATPase (Proton Pump) PPI_activated->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion H+ Secretion (Blocked) K_ion_cell K+ ProtonPump->K_ion_cell K+ Release K_ion_lumen K+ K_ion_lumen->ProtonPump K+ Uptake

Caption: Mechanism of action of Proton Pump Inhibitors.

Experimental Protocols

This experiment is designed to assess the efficacy of acid-suppressing medications.

  • Subject Enrollment: Healthy volunteers or patients with GERD symptoms are recruited. Subjects are confirmed to be Helicobacter pylori negative.

  • Washout Period: A washout period of at least 10 days is implemented between testing different PPIs to ensure complete drug elimination.

  • pH Catheter Placement: A pH-monitoring catheter with an antimony electrode is inserted transnasally and positioned in the stomach, typically 10 cm below the lower esophageal sphincter.

  • Drug Administration: The assigned PPI is administered orally once daily for a set period, often 5 consecutive days, 30 minutes before a standardized breakfast.

  • Data Collection: Intragastric pH is recorded continuously for 24 hours on specified days (e.g., day 1 and day 5).

  • Data Analysis: The primary endpoint is the mean percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.

Experimental_Workflow_pH_Monitoring start Subject Recruitment (H. pylori negative) washout 10-day Washout Period start->washout randomization Randomization to Treatment Sequence washout->randomization treatment 5-day PPI Administration (once daily) randomization->treatment monitoring 24-hour Intragastric pH Monitoring (Day 5) treatment->monitoring analysis Data Analysis (% time pH > 4) monitoring->analysis end Comparative Efficacy Determined analysis->end

References

A Comparative Analysis of Gastrofensin AN 5 Free Base and Known Gastrofensin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the novel compound, Gastrofensin AN 5 free base, against established ligands targeting the Gastrofensin Receptor (GFR). The GFR is a critical G-protein coupled receptor implicated in gastrointestinal inflammatory responses. This document presents key performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows to aid researchers in their drug discovery and development efforts.

Quantitative Performance Metrics

The following tables summarize the binding affinity, functional potency, and selectivity of this compound in comparison to two known GFR antagonists, designated here as Ligand Alpha and Ligand Beta.

Table 1: Binding Affinity (Ki) and Functional Potency (IC50)

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
This compound 1.2 ± 0.2 5.8 ± 0.7
Ligand Alpha2.5 ± 0.410.2 ± 1.1
Ligand Beta15.8 ± 1.945.3 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Selectivity Profile Against Related Receptors

CompoundGFR (Ki, nM)Receptor X (Ki, nM)Receptor Y (Ki, nM)
This compound 1.2 > 10,000 > 10,000
Ligand Alpha2.550.7150.2
Ligand Beta15.8> 10,000> 10,000

Selectivity is determined by comparing the binding affinity (Ki) of each compound for the Gastrofensin Receptor (GFR) against two other related receptors (Receptor X and Receptor Y).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing compound potency.

GFR_Signaling_Pathway cluster_cell Cell Membrane GFR Gastrofensin Receptor (GFR) G_Protein Gq Protein GFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Inflammatory_Response Pro-inflammatory Gene Expression IP3->Inflammatory_Response Leads to DAG->Inflammatory_Response Leads to Extracellular_Ligand Endogenous Ligand Extracellular_Ligand->GFR Binds Gastrofensin_AN5 Gastrofensin AN 5 (Antagonist) Gastrofensin_AN5->GFR Inhibits

Caption: Gastrofensin Receptor (GFR) signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (GFR-expressing cell line) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay 4. Calcium Flux Assay (Functional Response) Cell_Culture->Functional_Assay Binding_Assay 3. Radioligand Binding Assay (Competition with Known Ligand) Membrane_Prep->Binding_Assay Ki_Calc 5. Ki Calculation Binding_Assay->Ki_Calc IC50_Calc 6. IC50 Determination Functional_Assay->IC50_Calc Results Results Interpretation & Comparison Ki_Calc->Results IC50_Calc->Results

Caption: Workflow for compound evaluation.

Experimental Protocols

The following are the detailed methodologies used to generate the data presented in this guide.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compounds for the Gastrofensin Receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human GFR.

    • [³H]-Labeled standard GFR antagonist (Radioligand).

    • Test compounds: this compound, Ligand Alpha, Ligand Beta.

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well filter plates.

  • Procedure:

    • Cell membranes (10 µg protein) were incubated in binding buffer with a fixed concentration of the radioligand (0.5 nM).

    • A range of concentrations (0.1 nM to 100 µM) of the test compounds were added to compete with the radioligand for binding to the GFR.

    • The incubation was carried out for 60 minutes at room temperature.

    • The mixture was then rapidly filtered through the 96-well filter plates and washed three times with ice-cold binding buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters was quantified using a scintillation counter.

    • The Ki values were calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay
  • Objective: To measure the functional potency (IC50) of the antagonist compounds by assessing their ability to inhibit agonist-induced intracellular calcium mobilization.

  • Materials:

    • HEK293 cells stably expressing human GFR.

    • A known GFR agonist.

    • Test compounds: this compound, Ligand Alpha, Ligand Beta.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Procedure:

    • Cells were seeded into 96-well plates and grown to confluence.

    • The cells were loaded with the calcium-sensitive dye for 60 minutes at 37°C.

    • After washing, varying concentrations of the test compounds were added to the wells and incubated for 15 minutes.

    • A fixed concentration of the GFR agonist (at its EC80, the concentration that elicits 80% of the maximal response) was then added to stimulate the cells.

    • The change in intracellular calcium concentration was measured immediately by monitoring the fluorescence intensity using a plate reader.

    • The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

A Comparative Guide to Aprotinin: A Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Gastrofensin AN 5 free base" is not publicly available. This guide uses Aprotinin (B3435010), a well-characterized serine protease inhibitor, as a representative molecule to illustrate the principles of evaluating such compounds. The experimental data and protocols provided are specific to Aprotinin and should be adapted as necessary for other inhibitors.

This guide provides a comprehensive comparison of Aprotinin's performance with relevant controls, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Aprotinin Inhibition Profile

Aprotinin is a competitive inhibitor of several serine proteases. Its efficacy is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Target ProteaseOrganismInhibition Constant (Ki)
TrypsinBovine6.0 x 10-14 M
ChymotrypsinBovine9.0 x 10-9 M
PlasminHuman2.3 x 10-10 M
Kallikrein (pancreatic)Porcine1.0 x 10-9 M
Kallikrein (plasma)Porcine3.0 x 10-8 M
Elastase (leukocyte)Human3.5 x 10-6 M
Urokinase (two chains)Human2.5 x 10-5 M

Data compiled from various sources.[1]

Experimental Protocols

In Vitro Trypsin Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of aprotinin against trypsin using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • Aprotinin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of aprotinin in water or buffer.

    • Prepare a stock solution of BAPNA in DMSO. Dilute the BAPNA stock solution in the Tris-HCl buffer to the desired working concentration just before use.

  • Assay Setup:

    • Negative Control: To a well, add the Tris-HCl buffer and the trypsin solution. This will represent 100% enzyme activity.

    • Test Sample: To other wells, add the Tris-HCl buffer, the trypsin solution, and varying concentrations of aprotinin.

    • Blank: To separate wells, add the Tris-HCl buffer and the BAPNA working solution to measure background absorbance.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the BAPNA working solution to all wells (except the blank).

    • Immediately measure the absorbance at a specific wavelength (e.g., 405-410 nm) kinetically over a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of aprotinin and the negative control.

    • Determine the percentage of inhibition for each aprotinin concentration relative to the negative control.

    • Plot the percentage of inhibition against the aprotinin concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.

Positive and Negative Controls:

  • Positive Control: A well-characterized, broad-spectrum serine protease inhibitor, such as 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF) or a commercially available protease inhibitor cocktail, can be used as a positive control.[2][3] This confirms that the assay system is capable of detecting protease inhibition.

  • Negative Control: The reaction containing the enzyme and substrate without the inhibitor serves as the primary negative control, representing maximal enzyme activity.[4][5] A secondary negative control could involve using a denatured (e.g., boiled) enzyme to ensure that the observed activity is indeed enzymatic.

Mandatory Visualization

Mechanism of Aprotinin Inhibition

The following diagram illustrates the competitive inhibition mechanism of aprotinin. Aprotinin's structure allows it to bind tightly to the active site of a serine protease, such as trypsin, thereby blocking the access of the natural substrate and preventing catalysis.

Aprotinin_Mechanism cluster_0 Enzyme Reaction cluster_1 Inhibition Enzyme Serine Protease (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Tightly (Competitive) Substrate Protein Substrate Substrate->ES_Complex Products Cleaved Peptides ES_Complex->Enzyme Catalysis ES_Complex->Products Aprotinin Aprotinin Aprotinin->EI_Complex

Caption: Competitive inhibition of a serine protease by aprotinin.

Experimental Workflow for Aprotinin Inhibition Assay

This diagram outlines the key steps in the in vitro enzyme inhibition assay described in the protocol section.

Assay_Workflow cluster_workflow Inhibition Assay Workflow A Prepare Reagents: Enzyme, Inhibitor (Aprotinin), Substrate (BAPNA), Buffer B Set up Assay Plate: - Negative Control (No Inhibitor) - Positive Control (Known Inhibitor) - Test Samples (Varying [Aprotinin]) A->B C Pre-incubate Plate (Enzyme-Inhibitor Binding) B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance Kinetically (e.g., 410 nm) D->E F Data Analysis: Calculate % Inhibition, IC50, Ki E->F

Caption: Experimental workflow for determining protease inhibition.

References

Meta-analysis of Gastrofensin AN 5 Free Base and its Analogs in Preclinical Gastric Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anti-ulcer efficacy of Gastrofensin AN 5 free base (also referred to as AN5) and its structural analog, AN12. The data is based on a meta-analysis of available preclinical studies, offering a quantitative comparison with established histamine (B1213489) H2-receptor antagonists, cimetidine (B194882) and ranitidine (B14927). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-ulcer therapeutics.

Executive Summary

Gastrofensin AN 5, a 4-phenyl-tetrahydroisoquinoline derivative, has demonstrated potent anti-ulcer activity in various preclinical models. The available data, primarily from a key 1990 study, indicates that AN5 is significantly more potent than the contemporary H2-receptor antagonists, ranitidine and cimetidine, in suppressing the formation of experimentally induced gastric ulcers in rats. A closely related analog, AN12, further substantiates the anti-ulcer potential of this chemical class, with demonstrated efficacy in reducing stress- and NSAID-induced gastric lesions. While the precise mechanism of action for these 4-phenyl-tetrahydroisoquinoline derivatives is not fully elucidated, evidence suggests potential involvement of central nervous system pathways, distinguishing them from the direct acid secretion inhibition of H2-receptor antagonists.

Comparative Efficacy

The following tables summarize the quantitative data on the anti-ulcer effects of Gastrofensin AN 5 (AN5) and its analog (AN12) in comparison to H2-receptor antagonists.

Table 1: Comparative Efficacy of AN5 in Stress-Induced Ulcer Model

CompoundDose (mg/kg)Ulcer Index Suppression (%)
Gastrofensin AN 5 (AN5) 0.100High Anti-ulcer Activity
1.086.15
Ranitidine Not specified in abstractLess potent than AN5
Cimetidine Not specified in abstractLess potent than AN5

Data for AN5 is derived from the abstract of Ivanova N, et al. (1990).[1]

Table 2: Comparative Efficacy of AN12 in Various Ulcer Models

Ulcer ModelCompoundED50 (mg/kg, p.o.)
Stress-Induced Ulcer AN12 0.40
Roxatidine (B1205453)13.27
Indomethacin-Induced Ulcer AN12 0.68
Roxatidine25

Data for AN12 is derived from a study comparing it with the H2-receptor antagonist roxatidine.[2]

Table 3: Effect of AN12 on Gastric Acid Secretion in Pylorus-Ligated Rats

CompoundDose (mg/kg, p.o.)Effect on Basal Gastric Acid Secretion
AN12 2Significant Inhibition
Roxatidine 50, 100Significant Inhibition

AN12 at a dose of 2 mg/kg showed a similar effect on the volume of stomach juice as roxatidine at 100 mg/kg.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Water-Immersion Stress-Induced Ulcer Model (for AN5):

  • Animal Model: Rats.

  • Procedure: The formation of gastric ulcers was induced by water-immersion stress.

  • Parameters Measured: The ulcer index was used as a measure of the severity of gastric lesions.

  • Note: Specific details of the stress protocol and ulcer index calculation are not available in the abstract.[1]

2. Indomethacin-Induced Ulcer Model (for AN5 and AN12):

  • Animal Model: Rats.

  • Procedure: Gastric ulcers were induced by the administration of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).

  • Parameters Measured: For AN5, the suppression of ulcer formation was evaluated. For AN12, the ED50 was calculated.[1][2]

3. Pylorus Ligation-Induced Ulcer Model (for AN5 and AN12):

  • Animal Model: Rats.

  • Procedure: The pyloric end of the stomach was ligated, leading to the accumulation of gastric acid and subsequent ulceration.

  • Parameters Measured: For AN5, the effect on ulcer formation was studied. For AN12, the volume of stomach juice, pH, and acidity were measured to assess the impact on basal gastric acid secretion.[1][2]

4. Ethanol-Induced Gastric Lesions (for AN12):

  • Animal Model: Rats.

  • Procedure: Acute gastric mucosal lesions were induced by the oral administration of ethanol.

  • Parameters Measured: The length and number of gastric lesions were quantified. AN12 did not show a significant protective effect in this model.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow for the evaluation of anti-ulcer agents.

G cluster_0 H2-Receptor Antagonist Pathway cluster_1 Potential Gastrofensin Pathway (Speculative) Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Binds to Gs_Protein Gs_Protein H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Proton_Pump Proton_Pump PKA->Proton_Pump Phosphorylates (Activates) Acid_Secretion Acid_Secretion Proton_Pump->Acid_Secretion Increases Ranitidine Ranitidine Ranitidine->H2_Receptor Blocks Gastrofensin_AN5 Gastrofensin_AN5 CNS CNS Gastrofensin_AN5->CNS Acts on (Hypothesized) Vagal_Nerve Vagal_Nerve CNS->Vagal_Nerve Modulates Gastric_Mucosa Gastric_Mucosa Vagal_Nerve->Gastric_Mucosa Influences Mucus_Production Mucus_Production Gastric_Mucosa->Mucus_Production Increases? Bicarbonate_Secretion Bicarbonate_Secretion Gastric_Mucosa->Bicarbonate_Secretion Increases?

Caption: Proposed signaling pathways for H2-receptor antagonists and Gastrofensin AN 5.

G Start Start: Animal Acclimatization Fasting Fasting Period (e.g., 24 hours) Start->Fasting Grouping Random Assignment to Treatment Groups Fasting->Grouping Dosing Oral Administration of Test Compound or Vehicle Grouping->Dosing Induction Induction of Gastric Ulcers (Stress, Chemical, or Ligation) Dosing->Induction Sacrifice Euthanasia and Stomach Excision Induction->Sacrifice Evaluation Evaluation of Gastric Lesions (Ulcer Index, Area, etc.) Sacrifice->Evaluation Analysis Data Analysis and Statistical Comparison Evaluation->Analysis

References

Safety Operating Guide

Navigating the Disposal of Gastrofensin AN 5 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental compliance. This guide provides a detailed operational plan for the disposal of Gastrofensin AN 5 free base (CAS Number: 89845-16-9).

General Disposal Procedures for Research Chemicals

In the absence of a specific SDS, all chemical waste should be treated as hazardous.[1][2] Federal, state, and local regulations prohibit the transportation, storage, or disposal of unknown wastes.[3][4][5]

Step 1: Characterization and Segregation

  • Do Not Mix: Never mix unknown chemical wastes with other waste streams.[6] Keep this compound waste separate from all other chemicals.

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name ("this compound"), CAS number (89845-16-9), the words "Hazardous Waste," and the date of generation.[7][8] Do not use abbreviations or chemical formulas.[4][5]

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[9][10] The original container is often the best choice for waste storage.[1]

Step 2: Storage

  • Designated Area: Store the waste in a designated Satellite Accumulation Area within the laboratory.[11]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[6]

  • Incompatible Materials: Store the waste away from incompatible chemicals to prevent dangerous reactions.[6][9]

Step 3: Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for pickup.[2][11] They will make the final determination on the disposal pathway.[1]

  • Do Not Use Drains or Trash: Hazardous chemical waste must not be disposed of down the drain or in the regular trash.[1][10][11][12] Evaporation of chemical waste is also prohibited.[1]

  • Documentation: Complete all required hazardous waste forms provided by your EHS department.[7]

Key Data for Chemical Waste Disposal

When you obtain the SDS for this compound, the following sections will contain critical information for determining the appropriate disposal method.

Data PointRelevance to Disposal
Physical State Determines the type of container and handling procedures (e.g., solid, liquid).
Solubility Informs potential environmental fate and is critical for any aqueous treatment methods.
pH Indicates corrosivity. Wastes with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous wastes.[11]
Flash Point Determines if the waste is an ignitable hazardous waste (liquids with a flash point < 140°F).[11]
Toxicity Data (LD50) Identifies the waste as toxic. Highly toxic wastes may require specific disposal procedures and triple-rinsing of empty containers.[6]
Reactivity Identifies materials that are unstable, react violently with water, or generate toxic gases.[11] These require specialized handling and disposal.
Hazard Class Provides a standardized classification of the material's primary danger (e.g., flammable, corrosive, toxic).
Experimental Protocols for Waste Characterization

If the identity of a chemical waste is completely unknown, your EHS department may need to perform or commission an analysis before disposal.[2][3][5] This is often costly.[4][5][6] Simple tests may be performed by trained personnel to provide preliminary information, but this should only be done following strict safety protocols and under the guidance of EHS.

  • pH Test: For liquid waste, dip pH paper into the liquid. For solid waste, if known not to be water-reactive, a small amount can be dissolved in deionized water and then tested.[3][4]

  • Water Reactivity Test: A small amount of the unknown is carefully added to water to observe for any reaction, such as gas evolution or a temperature change.[4]

Mandatory Visualizations

Disposal Workflow for Chemicals with an Unavailable SDS

The following diagram outlines the logical steps for the safe disposal of a research chemical, such as this compound, when a Safety Data Sheet is not immediately available.

A Start: Identify Chemical for Disposal (this compound) B Search for SDS (Public Databases, Supplier) A->B C SDS Available? B->C D Follow Disposal Instructions in SDS Section 13 C->D Yes E Treat as 'Unknown' Hazardous Waste C->E No J End: Compliant Disposal D->J F Label Container: - Full Chemical Name & CAS - 'Hazardous Waste' - Date E->F G Store in Designated Satellite Accumulation Area - Secondary Containment - Segregate from Incompatibles F->G H Contact Institutional EHS for Guidance G->H I EHS Provides Specific Instructions and Arranges Pickup H->I I->J

Caption: Chemical Disposal Decision Workflow.

References

Disclaimer: The substance "Gastrofensin AN 5 free base" could not be identified in public chemical databases. The following information is a template for the safe handling of a potent, powdered, hypothetical laboratory chemical with hazards similar to other bioactive peptides. This guide should be adapted to the specific hazards of your compound as detailed in its Safety Data Sheet (SDS).

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling a potent, powdered chemical agent, referred to herein as "Gastrofensin AN 5 free base." The procedures outlined are designed to minimize risk and ensure the safety of laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

"this compound" is presumed to be a potent bioactive compound. Based on analogous substances, it should be treated as harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant.[1] The primary exposure routes are inhalation of the powder, dermal contact, and ingestion. Therefore, stringent controls are necessary.

Required Personal Protective Equipment

The following table summarizes the minimum required PPE for handling "this compound" in powder form.

Protection Type Specification Purpose
Respiratory NIOSH-approved N95 or higher-rated respiratorPrevents inhalation of airborne powder.
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities (>1g).Protects eyes from airborne particles and splashes.
Hand Nitrile gloves (minimum 5 mil thickness)Prevents dermal absorption and skin irritation.
Body Full-coverage lab coat with elastic cuffsProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan: Safe Handling Protocol

This step-by-step protocol ensures the safe handling of "this compound" from receipt to use.

Pre-Handling Preparations
  • Designated Area: All handling of powdered "this compound" must be conducted within a certified chemical fume hood or a powder containment hood.

  • Safety Equipment Check: Ensure the fume hood has a current certification and that an emergency eyewash and shower station is accessible.

  • Gather Materials: Pre-weigh any necessary reagents and gather all required equipment (spatulas, weigh boats, vials, solvents) before introducing the compound into the hood.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

Weighing and Reconstitution
  • Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispense Powder: Carefully dispense the required amount of "this compound" onto the weigh boat using a dedicated spatula. Minimize any disturbance that could create airborne dust.

  • Record Weight: Securely close the primary container and record the final weight.

  • Reconstitution: If creating a solution, place the weigh boat containing the powder into the receiving vial. Carefully add the desired solvent to dissolve the compound directly in the vial, ensuring no powder is lost.

  • Initial Cleanup: Gently wipe down the spatula, balance, and any surfaces inside the hood with a damp cloth to remove any residual powder.

Post-Handling
  • Secure Compound: Tightly seal the primary container of "this compound" and store it according to the manufacturer's recommendations.

  • Decontaminate: Thoroughly wipe down the work area within the fume hood with a suitable decontamination solution (e.g., 70% ethanol), followed by water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, eye protection, and finally, the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

G cluster_prep Preparation cluster_handling Handling (Inside Hood) cluster_cleanup Cleanup & Storage prep_area 1. Designate & Prepare Fume Hood prep_ppe 2. Don Full PPE prep_area->prep_ppe weigh 3. Weigh Compound prep_ppe->weigh reconstitute 4. Reconstitute in Vial weigh->reconstitute store 5. Secure & Store Compound reconstitute->store decon 6. Decontaminate Work Area store->decon doff_ppe 7. Doff PPE decon->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Experimental workflow for handling "this compound".

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Waste Streams

Two primary waste streams should be maintained:

  • Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and paper towels.

  • Liquid Waste: Includes unused solutions of "this compound" and solvent rinses from decontamination.

Disposal Procedure
  • Solid Waste:

    • Collect all contaminated solid waste in a dedicated, clearly labeled, sealed plastic bag within the fume hood.

    • When the experiment is complete, place this bag into a larger, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Vials:

    • Rinse empty "this compound" vials three times with a suitable solvent.

    • Collect the rinsate as liquid hazardous waste.

    • The triple-rinsed vial can then be disposed of in the appropriate glass waste container.

  • Waste Pickup:

    • Store hazardous waste in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Handling Complete solid_ppe Contaminated PPE start->solid_ppe solid_mats Weigh Boats, Wipes start->solid_mats liquid_sol Unused Solutions start->liquid_sol liquid_rinse Solvent Rinses start->liquid_rinse waste_container Labeled Hazardous Waste Containers solid_ppe->waste_container solid_mats->waste_container liquid_sol->waste_container liquid_rinse->waste_container ehs EHS Disposal waste_container->ehs

Caption: Logical relationship for the disposal of "this compound".

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。